10-Hydroxy Camptothecin-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSQZCWOQZXHI-CWDCNSFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 10-Hydroxy Camptothecin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy Camptothecin is a potent anti-cancer agent and a derivative of camptothecin, a natural alkaloid isolated from the bark of the Camptotheca acuminata tree.[] Its deuterated form, 10-Hydroxy Camptothecin-d5, is utilized in research and development, often as an internal standard in pharmacokinetic studies due to its nearly identical chemical properties but distinct mass. The fundamental mechanism of action of this compound is congruent with that of its non-deuterated counterpart, primarily targeting the nuclear enzyme DNA topoisomerase I (Topo I).[][2][3][4][5][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action: Inhibition of DNA Topoisomerase I
The primary molecular target of 10-Hydroxy Camptothecin is the human DNA topoisomerase I enzyme.[2][3] Topo I plays a critical role in cellular processes such as DNA replication, transcription, and recombination by relieving torsional stress in the DNA double helix.[][7] It achieves this by inducing transient single-strand breaks, allowing the DNA to rotate, and then resealing the break.[]
10-Hydroxy Camptothecin exerts its cytotoxic effects by interfering with this process. It binds to the covalent binary complex formed between Topo I and DNA, creating a stable ternary complex.[2][5][6][8] This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these "cleavable complexes".[2] The collision of the advancing replication fork with these stalled complexes during the S-phase of the cell cycle converts the single-strand breaks into irreversible double-strand breaks.[2][7][8] These double-strand breaks trigger a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[][8]
Signaling Pathway of 10-Hydroxy Camptothecin-Induced Cell Death
Quantitative Data on Biological Activity
The potency of 10-Hydroxy Camptothecin has been evaluated in various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Inhibition) | BT-20 (human breast carcinoma) | 34.3 nM | [9] |
| IC50 (Growth Inhibition) | MDA-231 (human breast carcinoma) | 7.27 nM | [9] |
| IC50 (Growth Inhibition) | HMEC (human microvascular endothelial cells) | 0.31 µM | [9] |
| IC50 (Migration Inhibition) | HMEC (human microvascular endothelial cells) | 0.63 µM | [9] |
| IC50 (Tube Formation Inhibition) | HMEC (human microvascular endothelial cells) | 0.96 µM | [9] |
| IC50 (Topoisomerase I Inhibition) | 106 nM | [10] | |
| EC50 (Cleavable Complex Formation) | pBR322 plasmid DNA | 0.35 µM | [9] |
Table 1: In Vitro Potency of 10-Hydroxy Camptothecin.
| Parameter | Value | Reference |
| Molecular Weight | 364.4 Da | [10] |
| Purity | >99% | [10] |
| Solubility | Soluble in DMSO to 50 mM | [10] |
Table 2: Physicochemical Properties of 10-Hydroxy Camptothecin.
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, which is the relaxation of supercoiled DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
DNA Cleavage Assay
This assay directly assesses the formation of the drug-stabilized Topo I-DNA cleavable complex.
Methodology:
-
Substrate Preparation: A DNA oligonucleotide is 3'-end-labeled with a radioactive isotope (e.g., 32P).
-
Reaction: The radiolabeled DNA substrate is incubated with recombinant Topo I in a reaction buffer in the presence of varying concentrations of the test compound.
-
Complex Trapping: The reaction is terminated by the addition of SDS, which traps the covalent Topo I-DNA complex.
-
Electrophoresis: The samples are run on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of the cleaved DNA bands indicates stabilization of the cleavable complex.[11][12][13][14]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.[17]
Conclusion
The mechanism of action of this compound is centered on its potent inhibition of DNA topoisomerase I. By stabilizing the Topo I-DNA cleavable complex, it induces lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis. This well-characterized mechanism, supported by robust in vitro data, establishes 10-Hydroxy Camptothecin and its deuterated analog as critical tools in cancer research and drug development. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this important class of anti-neoplastic agents.
References
- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. 10-Hydroxycamptothecin, DNA topoisomerase I inhibitor (CAS 64439-81-2) | Abcam [abcam.com]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 10-Hydroxy Camptothecin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy Camptothecin is a naturally occurring alkaloid derived from the Camptotheca acuminata tree. It is a potent anti-cancer agent that functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, 10-Hydroxy Camptothecin leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.
The deuterated analog, 10-Hydroxy Camptothecin-d5, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The five deuterium atoms, typically on the ethyl group, provide a distinct mass signature that allows for its differentiation from the non-deuterated compound and its metabolites in biological matrices using mass spectrometry. This aids in absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial data for drug development.
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol specifically for this compound is not publicly available. However, a chemically sound synthetic route can be postulated by adapting known syntheses of 10-Hydroxy Camptothecin and its analogs, commencing with a deuterated starting material. The "d5" designation strongly implies deuteration of the ethyl group.
Postulated Synthetic Workflow
The synthesis of 10-Hydroxy Camptothecin analogs typically involves the condensation of a substituted quinoline with a pyrano-indolizino core. For the d5-variant, the synthesis would necessitate the preparation of a key intermediate containing a d5-ethyl group.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of non-deuterated 10-Hydroxy Camptothecin and represent a likely pathway for the synthesis of the d5-labeled compound.
Step 1: Synthesis of Camptothecin-d5
A plausible route to Camptothecin-d5 would involve a Friedländer annulation of a deuterated tricyclic ketone with a suitable ortho-amino benzaldehyde derivative. The key is the initial synthesis of the tricyclic ketone bearing the d5-ethyl group. This can be achieved through standard organic chemistry methods, likely starting from ethyl-d5 iodide and diethyl malonate to build the necessary carbon skeleton.
Step 2: Conversion of Camptothecin-d5 to this compound
A known method for the hydroxylation of camptothecin at the 10-position involves a two-step process of hydrogenation followed by oxidation.
-
Hydrogenation: Camptothecin-d5 would be subjected to hydrogenation using a platinum catalyst (e.g., PtO2) in a suitable solvent like acetic acid. This step reduces the A-ring to a tetrahydro derivative.
-
Oxidation: The resulting tetrahydroxy-camptothecin-d5 intermediate is then oxidized, for example with lead tetraacetate (Pb(OAc)4), to re-aromatize the A-ring and introduce the hydroxyl group at the 10-position, yielding this compound.
Purification of the final product would likely involve column chromatography followed by recrystallization.
Characterization
The successful synthesis and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry
Mass spectrometry is crucial for confirming the incorporation of the five deuterium atoms. The molecular weight of 10-Hydroxy Camptothecin is 364.35 g/mol . The d5-analog is expected to have a molecular weight of approximately 369.38 g/mol .[2] High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]+ |
| 10-Hydroxy Camptothecin | C₂₀H₁₆N₂O₅ | 364.1059 | 365.1137 |
| This compound | C₂₀H₁₁D₅N₂O₅ | 369.1373 | 370.1451 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum of the d5-analog would be expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of signals corresponding to the ethyl group protons.
-
¹³C NMR: The carbon-13 NMR spectrum would show the presence of all 20 carbon atoms. The signals for the deuterated ethyl carbons would likely exhibit splitting due to coupling with deuterium and may have a slightly different chemical shift.
-
²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the ethyl group, confirming their presence and location.
High-Performance Liquid Chromatography (HPLC)
HPLC would be used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid would be a suitable method. The purity is typically determined by the peak area percentage at a specific UV wavelength.
Mechanism of Action and Biological Activity
The mechanism of action of this compound is expected to be identical to that of its non-deuterated counterpart.
Quantitative Biological Data (for 10-Hydroxy Camptothecin)
The following table summarizes the in vitro and in vivo activity of the non-deuterated 10-Hydroxy Camptothecin. This data serves as a reference for the expected biological activity of the d5-analog.
| Assay | Cell Line / Model | Metric | Value | Reference |
| Cell Growth Inhibition | BT-20 (human breast carcinoma) | IC₅₀ | 34.3 nM | |
| Cell Growth Inhibition | MDA-231 (human breast adenocarcinoma) | IC₅₀ | 7.27 nM | |
| Cell Growth Inhibition | HMEC (human microvascular endothelial cells) | IC₅₀ | 0.31 µM | |
| Cell Migration Inhibition | HMEC | IC₅₀ | 0.63 µM | |
| Tube Formation Inhibition | HMEC | IC₅₀ | 0.96 µM | |
| Topoisomerase I-mediated DNA Cleavage | pBR322 plasmid DNA | EC₅₀ | 0.35 µM | |
| In Vivo Tumor Growth Inhibition | Colo 205 xenografts in mice | Dosage | 2.5-7.5 mg/kg (oral, every 2 days) | |
| Acute Toxicity | Mice | LD₅₀ | 104 mg/kg (intraperitoneal) |
Conclusion
This compound is a crucial tool for in-depth pharmacokinetic and metabolic profiling of this potent anti-cancer agent. While a definitive synthesis protocol is not publicly documented, this guide provides a scientifically grounded, putative synthetic route and outlines the necessary characterization techniques to confirm its identity and purity. The biological activity of the d5-analog is expected to mirror that of the parent compound, which demonstrates significant efficacy against a range of cancer cell lines and in vivo models through the inhibition of topoisomerase I. This guide serves as a valuable resource for researchers and professionals in the field of drug development and cancer research.
References
In-Depth Technical Guide: 10-Hydroxy Camptothecin and its Deuterated Analog as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Topoisomerase I Inhibition
10-Hydroxy Camptothecin, a derivative of the natural alkaloid Camptothecin, exerts its potent anti-tumor activity by targeting DNA topoisomerase I.[1] This enzyme plays a critical role in DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by introducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.
10-HCPT and its analogs intervene in this process by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[2][3]
References
- 1. 10-Hydroxy Camptothecin-d5 | LGC Standards [lgcstandards.com]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to 10-Hydroxy Camptothecin-d5: Physical and Chemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Hydroxy Camptothecin-d5, a deuterated analog of the potent anti-cancer agent 10-Hydroxy Camptothecin. This document is intended to serve as a core resource for researchers utilizing this compound in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies.
Core Compound Properties
This compound is a stable isotope-labeled version of 10-Hydroxy Camptothecin, a naturally occurring quinoline alkaloid. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.
Physical and Chemical Data
The physical and chemical properties of this compound are summarized below. Data for the non-deuterated parent compound, 10-Hydroxy Camptothecin, are provided for comparison.
| Property | This compound | 10-Hydroxy Camptothecin |
| Chemical Name | (4S)-4-(Ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | (S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
| Synonyms | (S)-10-Hydroxycamptothecin-d5, Hydroxycamptothecin-d5, NSC 107124-d5 | 10-HCPT, (S)-10-Hydroxycamptothecin |
| Molecular Formula | C₂₀H₁₁D₅N₂O₅[1] | C₂₀H₁₆N₂O₅[2][3][4][5] |
| Molecular Weight | 369.38 g/mol [1][6] | 364.35 g/mol [2][7][8] |
| CAS Number | 1330277-66-1[1][6] | 19685-09-7[2][4][5][7][9] |
| Appearance | Blue Solid (supplier specific)[1] or Pale Yellow Powder (expected) | Pale yellow powder[7] |
| Melting Point | Not explicitly reported; expected to be similar to the parent compound. | 268-270°C[7] |
| Solubility | Not explicitly reported; expected to be similar to the parent compound. | Soluble in DMSO (5 mg/mL), DMF, and methanol. Insoluble in water.[7] |
| Storage Conditions | 2-8°C Refrigerator[1] or -20°C[6] | -20°C[2][7][8] |
Stability
10-Hydroxy Camptothecin, and by extension its deuterated analog, exists in a pH-dependent equilibrium between an active lactone form and an inactive carboxylate form. The lactone ring is susceptible to hydrolysis under neutral or basic conditions (pH > 7.0), leading to the formation of the open-ring carboxylate. Acidic conditions favor the closed-lactone form. For experimental purposes, stock solutions are typically prepared in DMSO and stored at low temperatures to maintain the stability of the active lactone.
Mechanism of Action and Signaling Pathways
The biological activity of this compound is identical to that of its non-deuterated counterpart. It functions as a potent inhibitor of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2][10]
Inhibition of Topoisomerase I
10-Hydroxy Camptothecin intercalates into the DNA-topoisomerase I complex, stabilizing this transient intermediate.[10][] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of these cleavable complexes.[][12]
Downstream Cellular Effects
The collision of the DNA replication fork with these stabilized topoisomerase I-DNA complexes results in the conversion of single-strand breaks into double-strand breaks.[] This significant DNA damage triggers a cascade of cellular responses, including:
-
Cell Cycle Arrest: Activation of DNA damage checkpoints leads to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis), often mediated by the p53 tumor suppressor pathway and the activation of caspases.[]
The following diagram illustrates the mechanism of action of 10-Hydroxy Camptothecin.
Caption: Mechanism of action of 10-Hydroxy Camptothecin.
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of 10-Hydroxy Camptothecin in biological matrices. Below is a representative protocol for a pharmacokinetic study using LC-MS/MS.
Quantification of 10-Hydroxy Camptothecin in Plasma using LC-MS/MS
This protocol outlines the general steps for sample preparation and analysis. Specific parameters will need to be optimized for the instrumentation used.
3.1.1. Materials and Reagents
-
10-Hydroxy Camptothecin (analyte)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10-Hydroxy Camptothecin and this compound in DMSO to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 ACN:water) to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a single, consistent concentration.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions (Illustrative)
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
MRM Transitions:
-
10-Hydroxy Camptothecin: [M+H]⁺ > fragment ion (to be determined by infusion)
-
This compound: [M+H]⁺ > fragment ion (to be determined by infusion)
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Bioanalytical workflow for pharmacokinetic studies.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 10-Hydroxy Camptothecin in biological matrices. Its physical and chemical properties are nearly identical to the parent compound, allowing it to effectively track the analyte through sample preparation and analysis, thereby correcting for matrix effects and experimental variability. This technical guide provides the foundational information necessary for researchers to confidently incorporate this compound into their drug development programs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 4. Hydroxycamptothecine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 10-Hydroxycamptothecin - LKT Labs [lktlabs.com]
- 8. agscientific.com [agscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Hydroxycamptothecine? [synapse.patsnap.com]
- 12. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide to 10-Hydroxy Camptothecin-d5 for DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy Camptothecin is a potent anti-cancer agent and a derivative of camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.[2] This inhibition leads to the formation of DNA lesions, triggering cellular DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[2][3] This guide focuses on 10-Hydroxy Camptothecin-d5, a deuterated variant of the parent compound.
While specific research on the biological effects of this compound in DNA damage and repair is not extensively published, its fundamental mechanism of action is expected to be identical to that of 10-Hydroxy Camptothecin. The incorporation of five deuterium atoms ((4S)-4-(Ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) primarily serves to increase its molecular weight.[4] This makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of the non-deuterated compound in biological samples.[5][6] Furthermore, deuteration can sometimes alter a drug's metabolic profile, potentially enhancing its pharmacokinetic properties, though specific data for this compound is not available.[7]
This technical guide will, therefore, detail the established mechanisms and experimental protocols for 10-Hydroxy Camptothecin, which are directly applicable to studies involving its d5-labeled counterpart.
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
10-Hydroxy Camptothecin exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1).[8][9] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. 10-Hydroxy Camptothecin stabilizes the covalent complex between Top1 and DNA, known as the "cleavable complex".[8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[10]
When a DNA replication fork encounters this stabilized cleavable complex, the single-strand break is converted into a DNA double-strand break (DSB), a highly cytotoxic lesion.[11][12] These DSBs are the primary trigger for the downstream cellular responses, including cell cycle arrest and apoptosis.[3]
Mechanism of this compound induced DNA damage.
DNA Damage Response and Repair Pathways
The DSBs induced by 10-Hydroxy Camptothecin activate complex cellular DNA damage response (DDR) pathways. The primary kinases involved are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which phosphorylate a variety of downstream targets, including the histone variant H2AX to form γH2AX, a key marker of DSBs.[11]
Cells employ two major pathways to repair DSBs:
-
Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template for repair. It is primarily active in the S and G2 phases of the cell cycle.
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends. It can be active throughout the cell cycle.
In addition to DSB repair, cells have mechanisms to process the Top1-DNA covalent complexes, involving enzymes such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and Poly (ADP-ribose) polymerase 1 (PARP1).
Key DNA damage response pathways activated by this compound.
Quantitative Data
The following tables summarize key quantitative data for the non-deuterated 10-Hydroxy Camptothecin. These values provide a baseline for designing experiments with the d5 variant.
| Cell Line | IC50 (nM) | Reference |
| BT-20 (Breast Cancer) | 34.3 | |
| MDA-MB-231 (Breast Cancer) | 7.27 | |
| Colo 205 (Colon Cancer) | 5-20 | [3] |
| Human Microvascular Endothelial Cells (HMEC) | 310 |
| Parameter | EC50 (µM) | Assay | Reference |
| Topoisomerase I-mediated pBR322 DNA cleavage | 0.35 | In vitro plasmid cleavage |
| Parameter | IC50 (µM) | Assay | Reference |
| HMEC Migration Inhibition | 0.63 | In vitro migration assay | |
| HMEC Tube Formation Inhibition | 0.96 | In vitro tube formation assay |
Experimental Protocols
A variety of assays can be employed to study the effects of this compound on DNA damage and repair.
Comet Assay (Single-Cell Gel Electrophoresis)
This technique is used to detect DNA single- and double-strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Embed the cells in low-melting-point agarose on a pre-coated slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Perform electrophoresis under alkaline conditions for single- and double-strand breaks or neutral conditions for double-strand breaks only.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.
-
γH2AX Immunofluorescence Staining
This is a widely used method to specifically detect and quantify DNA double-strand breaks.
-
Principle: Following the formation of a DSB, histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules form distinct foci at the sites of DNA damage, which can be visualized using a specific antibody.
-
Methodology:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle, revealing any drug-induced cell cycle arrest.
-
Principle: DNA content in a cell is proportional to its fluorescence intensity after staining with a DNA-binding dye. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Methodology:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a fluorescent DNA dye (e.g., propidium iodide).
-
Analyze the cell population using a flow cytometer. The resulting histogram will show peaks corresponding to the different cell cycle phases.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
These assays are used to detect and quantify programmed cell death.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Methodology:
-
Treat cells with this compound.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
A typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a valuable tool for researchers studying DNA damage and repair. While its biological activity mirrors that of its non-deuterated counterpart, its primary application lies in its use as a stable isotope-labeled internal standard for highly accurate quantification in complex biological matrices. The established mechanisms of Top1 inhibition, induction of DNA strand breaks, and activation of cellular repair pathways by 10-Hydroxy Camptothecin provide a solid foundation for designing and interpreting experiments using the d5-labeled compound. The experimental protocols outlined in this guide offer robust methods for elucidating the cellular responses to this potent class of anti-cancer agents.
References
- 1. Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Reviewing High-Resolution Mass Spectrometry in Toxicology [thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Protein-linked DNA strand breaks induced in mammalian cells by camptothecin, an inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship Between DNA Damage Response, Initiated by Camptothecin or Oxidative Stress, and DNA Replication, Analyzed by Quantitative 3D Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA damage and cell killing by camptothecin and its derivative in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Deuterated 10-Hydroxycamptothecin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and applications of deuterated 10-hydroxycamptothecin (D-10-HCPT) in scientific research. The strategic replacement of hydrogen atoms with deuterium in the 10-hydroxycamptothecin molecule offers significant advantages, primarily in the fields of pharmacokinetics, metabolic profiling, and as an internal standard for quantitative analysis.
Core Applications in Research
The primary purpose of utilizing deuterated 10-hydroxycamptothecin in a research setting revolves around two key areas:
-
Stable Isotope-Labeled Internal Standard: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), D-10-HCPT serves as an ideal internal standard for the accurate quantification of 10-hydroxycamptothecin in biological matrices such as plasma, serum, and tissue homogenates. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for clear differentiation by the mass spectrometer. This minimizes experimental variability and enhances the precision and accuracy of pharmacokinetic studies.
-
Pharmacokinetic and Metabolic Investigations: Deuteration can significantly alter the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a modified pharmacokinetic profile, potentially resulting in a longer half-life, altered bioavailability, and a different metabolite profile compared to the non-deuterated parent compound.[1] Research on deuterated analogues of camptothecin derivatives, such as topotecan, has shown alterations in half-life and bioavailability, suggesting a potential strategy to mitigate toxicity and improve therapeutic outcomes.
Mechanism of Action of 10-Hydroxycamptothecin
10-Hydroxycamptothecin, a derivative of the natural alkaloid camptothecin, exerts its potent anti-tumor activity by inhibiting the nuclear enzyme DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. 10-Hydroxycamptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of SN-38 (Active Metabolite of Irinotecan) in Humans
| Parameter | Value | Reference |
| Mean Terminal Half-life (t½) | ~12 hours | [2] |
| Plasma Protein Binding | 95% | [2] |
| Volume of Distribution (Vd) | 168 L/m² (for Irinotecan) | [2] |
| Total Body Clearance | 15 L/m²/h (for Irinotecan) | [2] |
| Urinary Excretion (24h) | Minimal (0.5%) | [2] |
Table 2: Pharmacokinetic Parameters of Topotecan in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t½β) | ~3 hours | [3] |
| Total Body Clearance | 30 L/h/m² | [3] |
| Renal Clearance | ~40% of administered dose | [3] |
| Oral Bioavailability | ~35% | [3] |
| Plasma Protein Binding | ~30% | [4] |
Experimental Protocols
Synthesis of Deuterated 10-Hydroxycamptothecin (General Approach)
A specific, detailed protocol for the synthesis of deuterated 10-hydroxycamptothecin is not widely published. However, a general approach can be inferred from established deuteration techniques.[5][6] One plausible method involves a hydrogen-deuterium exchange reaction on a suitable precursor or on the final 10-hydroxycamptothecin molecule.
Materials:
-
10-Hydroxycamptothecin
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or an organocatalyst)[7]
-
Deuterium gas (D₂) (for reduction-based methods)
-
Anhydrous solvents for workup and purification
General Procedure (Catalytic Hydrogen-Deuterium Exchange):
-
Dissolution: Dissolve 10-hydroxycamptothecin in an appropriate deuterated solvent.
-
Catalyst Addition: Add a suitable catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.
-
Deuterium Introduction: Introduce a deuterium source, which could be the deuterated solvent itself, often activated by heating, or by bubbling D₂ gas through the solution. The reaction conditions (temperature, pressure, and reaction time) will need to be optimized to achieve the desired level of deuteration at specific positions.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as LC-MS to determine the extent of deuterium incorporation.
-
Workup: Upon completion, filter the catalyst and remove the deuterated solvent under reduced pressure.
-
Purification: Purify the resulting deuterated 10-hydroxycamptothecin using chromatographic techniques such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and the degree of deuteration of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Quantification of 10-Hydroxycamptothecin in Plasma using Deuterated Internal Standard by LC-MS/MS
This protocol outlines a typical method for the analysis of 10-hydroxycamptothecin in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 20 µL of the deuterated 10-hydroxycamptothecin internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
10-Hydroxycamptothecin: e.g., m/z 365.1 → 321.1
-
Deuterated 10-HCPT (e.g., d3): e.g., m/z 368.1 → 324.1
-
(Note: Specific transitions should be optimized for the instrument and the specific deuterated analog).
-
Logical Relationships in Research Applications
The use of deuterated 10-hydroxycamptothecin is founded on a logical framework that enhances the quality and scope of research into this potent anti-cancer agent.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis Induction Pathway of 10-Hydroxy Camptothecin
An important note on 10-Hydroxy Camptothecin-d5: The "-d5" designation typically indicates a deuterated form of a compound. Deuterated compounds are frequently used as internal standards for analytical quantification via mass spectrometry. Their biological mechanism of action is generally considered identical to that of their non-deuterated counterparts. This guide, therefore, focuses on the well-documented apoptosis induction pathway of 10-Hydroxy Camptothecin (HCPT), with the understanding that this pathway is representative of the -d5 variant.
Executive Summary
10-Hydroxy Camptothecin (HCPT), a derivative of the natural alkaloid Camptothecin, is a potent anti-neoplastic agent with a well-established role as a DNA topoisomerase I inhibitor.[1][2] Its cytotoxic effects are primarily mediated through the induction of programmed cell death, or apoptosis. HCPT stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single- and double-strand breaks, which subsequently trigger cell cycle arrest and activate a multi-faceted apoptotic response.[2][3] This response involves the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways, culminating in the activation of caspases and the systematic dismantling of the cell. This technical guide provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Topoisomerase I Inhibition and DNA Damage
The primary molecular target of HCPT is DNA topoisomerase I (Topo I), a nuclear enzyme essential for resolving DNA topological stress during replication and transcription.
-
Formation of the Cleavable Complex: Topo I functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind before the enzyme re-ligates the strand. HCPT intercalates into the DNA-Topo I interface, stabilizing this intermediate state, known as the "cleavable complex".[2]
-
DNA Damage: The stabilization of the cleavable complex prevents the re-ligation of the DNA strand. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and more cytotoxic double-strand break.[2][3]
-
Cell Cycle Arrest: This accumulation of DNA damage triggers cellular checkpoint responses, leading to cell cycle arrest, typically in the S and G2/M phases.[4][5] This arrest provides the cell an opportunity to repair the DNA damage; however, if the damage is too extensive, apoptosis is initiated.[4][6]
Apoptotic Signaling Pathways
HCPT leverages multiple signaling cascades to ensure the efficient execution of apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major contributor to HCPT-induced apoptosis.[7] It is centered on the permeabilization of the mitochondrial outer membrane.
-
p53 Activation: In response to DNA damage, the tumor suppressor protein p53 is often upregulated.[7][8]
-
Bcl-2 Family Regulation: The balance between pro- and anti-apoptotic members of the Bcl-2 family is altered. HCPT has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[8][9] This shifts the balance in favor of apoptosis.
-
Mitochondrial Dysregulation: The altered Bcl-2 family protein ratio leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[9][10][11]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase-9.[8][9]
-
Execution Phase: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[7][8] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[7][8]
Extrinsic (Death Receptor) Pathway
Evidence also suggests that HCPT can activate the extrinsic pathway, which is initiated by cell surface death receptors.[12] This pathway involves the activation of the initiator caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal by cleaving the BH3-only protein Bid, thereby engaging the intrinsic pathway.[12][13]
Endoplasmic Reticulum (ER) Stress Pathway
HCPT can induce stress in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[9] This leads to the activation of the PERK signaling pathway.[9][11] Key events include the increased expression of GRP78, phospho-PERK, ATF6, IRE1, and the pro-apoptotic transcription factor CHOP, which contributes to mitochondrial dysfunction and apoptosis.[9][11]
Downregulation of IAP Proteins
HCPT has been found to downregulate the expression of Inhibitor of Apoptosis Proteins (IAPs) such as survivin and XIAP.[12] These proteins normally function to inhibit caspase activity, so their downregulation lowers the threshold for apoptosis induction and enhances the apoptotic response.[12]
Quantitative Data Summary
The efficacy of HCPT varies across different cancer cell lines and experimental conditions.
Table 1: IC50 Values for 10-Hydroxy Camptothecin
| Parameter | Cell Line(s) | IC50 Value | Source(s) |
| Growth Inhibition | SW1116 (Colon Cancer) | 3.3 µg/mL | [12] |
| Colo 205 (Colon Cancer) | 3.8 µg/mL | [12] | |
| BT-20 (Breast Cancer) | 34.3 nM | [14] | |
| MDA-MB-231 (Breast Cancer) | 7.27 nM | [14] | |
| HMEC (Endothelial) | 0.31 µM | [14] | |
| Topo I Inhibition | (Biochemical Assay) | 106 nM |
Table 2: Apoptosis Induction by 10-Hydroxy Camptothecin
| Cell Line | Concentration | Treatment Duration | Percent Apoptotic Cells | Source(s) |
| SMS-KCNR | 2.5 nM | 48 hours | 20.89% | [7] |
| (Neuroblastoma) | 20 nM | 48 hours | 97.66% | [7] |
| MG-63 | 20 - 80 nM | 24 - 48 hours | Significant Induction | [8] |
| (Osteosarcoma) | (Dose & Time Dependent) | |||
| SW1116 & Colo 205 | 2.5 µg/mL | 24 - 72 hours | Significant Induction | [12] |
| (Colon Cancer) | (Dose & Time Dependent) |
Experimental Protocols
The study of HCPT-induced apoptosis employs a range of standard molecular and cell biology techniques.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of HCPT (e.g., 0-160 nM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[8][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]
-
Cell Culture and Treatment: Culture cells and treat with HCPT as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways (e.g., p53, Bcl-2, caspases, PARP).[7][8][12]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
10-Hydroxy Camptothecin is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism of inhibiting DNA topoisomerase I initiates a cascade of events, including DNA damage and cell cycle arrest, that converge on multiple pro-apoptotic signaling pathways. The activation of the intrinsic mitochondrial pathway, characterized by p53 upregulation, Bcl-2 family modulation, and caspase-9 activation, appears to be a central event.[7][8] This is further amplified by contributions from the extrinsic and ER stress pathways, as well as the suppression of apoptosis inhibitors.[9][12] The comprehensive understanding of these intricate pathways is crucial for the rational design of combination therapies and the development of novel anti-cancer strategies that leverage the apoptotic potential of HCPT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 3. Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction and cell cycle perturbation in human hepatoma hep G2 cells by 10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of active DNA synthesis in camptothecin-induced G2 arrest: altered regulation of p34cdc2/cyclin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death triggered by camptothecin or teniposide. The cell cycle specificity and effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Hydroxycamptothecin induces apoptosis in human neuroblastoma SMS-KCNR cells through p53, cytochrome c and caspase 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effects of 10-hydroxycamptothecin induce apoptosis of human osteosarcoma through activating caspase-3, p53 and cytochrome c pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxycamptothecin induces apoptosis of human tenon's capsule fibroblasts by activating the PERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxycamptothecin induces apoptosis and inhibits tumor growth in colon cancer by the downregulation of survivin and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
The Role of Deuterated Labeling in 10-Hydroxycamptothecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of deuterium labeling, specifically the d5 label, in the bioanalysis of 10-Hydroxycamptothecin (10-HCPT). As a potent anti-cancer agent and the active metabolite of irinotecan, accurate quantification of 10-HCPT in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] This document outlines the core principles of using a deuterated internal standard, presents a comprehensive summary of bioanalytical methods, and provides detailed experimental protocols.
The Gold Standard: Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[2][3] 10-Hydroxycamptothecin-d5 (d5-10-HCPT) serves as an ideal SIL-IS for the quantification of endogenous 10-HCPT.
The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4] Since d5-10-HCPT and 10-HCPT have the same molecular structure, with the only difference being the presence of five deuterium atoms in the labeled compound, they exhibit:
-
Identical Chromatographic Behavior: Both compounds co-elute from the liquid chromatography column, meaning they have the same retention time.[4]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, both the analyte and the internal standard are ionized with comparable efficiency.
-
Indistinguishable Sample Preparation Recovery: Any loss of analyte during sample extraction and preparation steps will be mirrored by a proportional loss of the deuterated internal standard.
By adding a known concentration of d5-10-HCPT to each sample at the beginning of the workflow, any variations that occur during sample processing and analysis can be normalized. The quantification is based on the ratio of the mass spectrometer's response for the analyte (10-HCPT) to that of the internal standard (d5-10-HCPT). This ratiometric approach significantly improves the accuracy and precision of the measurement by correcting for matrix effects and other sources of variability.[2]
Quantitative Data Summary
The following table summarizes the typical validation parameters for a bioanalytical method for 10-HCPT using a deuterated internal standard, based on data from analogous LC-MS/MS assays. While a specific validation summary for a method using d5-10-HCPT was not found in the public literature, these values represent the expected performance of such a robust analytical method.
| Validation Parameter | Typical Performance Characteristics |
| Linearity (Range) | 0.5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | < 15% (≤ 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under typical laboratory and storage conditions |
This table is a composite based on typical performance characteristics of validated LC-MS/MS methods for 10-HCPT and similar analytes.[5]
Experimental Protocols
The following sections detail the methodologies for the quantification of 10-HCPT in a biological matrix (e.g., plasma) using d5-10-HCPT as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like 10-HCPT from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the d5-10-HCPT internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid to aid precipitation and improve analyte stability) to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are typical starting conditions for the analysis of 10-HCPT and d5-10-HCPT. These may require optimization for specific instrumentation.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start at 5% B
-
Linear ramp to 95% B over 5 minutes
-
Hold at 95% B for 1 minute
-
Return to 5% B and equilibrate for 2 minutes
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
10-HCPT: Precursor Ion (m/z) -> Product Ion (m/z) - Specific masses would be determined during method development.
-
d5-10-HCPT: Precursor Ion (m/z) -> Product Ion (m/z) - The precursor ion will be 5 Daltons higher than that of 10-HCPT.
-
Visualizations
Bioanalytical Workflow for 10-HCPT Quantification
Caption: General workflow for the quantitative analysis of 10-HCPT using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
Caption: Logical flow of data processing for internal standard-based quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 10-Hydroxy Camptothecin-d5 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 10-Hydroxy Camptothecin-d5 (10-HCPT-d5), a critical compound in oncological research. We will explore its mechanism of action, present its efficacy data across various cancer cell lines, and detail standardized experimental protocols for its use. The inclusion of a stable isotope label (-d5) makes this molecule particularly valuable for advanced analytical applications in drug development.
Core Mechanism of Action: Topoisomerase I Inhibition
10-Hydroxy Camptothecin (10-HCPT) is a potent derivative of Camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree.[1][2] Its primary anticancer activity stems from its function as a DNA topoisomerase I (Topo I) inhibitor.[1][3][4]
Topoisomerase I is an essential nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. 10-HCPT exerts its cytotoxic effect by binding to and stabilizing the covalent complex formed between Topo I and DNA.[4] This action prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a DNA replication fork collides with this stabilized ternary complex, the single-strand break is converted into a permanent and lethal double-strand break.[4][5] This irreversible DNA damage triggers a cellular damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately culminating in programmed cell death (apoptosis).[2][3][5]
In Vitro Efficacy and Cellular Effects
10-HCPT demonstrates potent cytotoxic and anti-proliferative activity across a spectrum of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth.
The following table summarizes the reported IC50 values for 10-Hydroxy Camptothecin in various cell lines and assays.
| Cell Line / Model | Cancer Type / Process | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | Breast Cancer | 7.27 nM | 72 hours | [3] |
| BT-20 | Breast Cancer | 34.3 nM | 72 hours | [3] |
| Colo 205 | Colon Cancer | 5-20 nM (effective range) | Not Specified | [2][3] |
| Human Microvascular Endothelial (HMEC) | Growth Inhibition | 0.31 µM (310 nM) | 72 hours | [3] |
| Human Microvascular Endothelial (HMEC) | Migration Inhibition | 0.63 µM (630 nM) | Not Specified | [3] |
| Human Microvascular Endothelial (HMEC) | Tube Formation Inhibition | 0.96 µM (960 nM) | Not Specified | [3] |
digraph "Cellular_Effects" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];center [label="10-HCPT\nInhibition of Topoisomerase I", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
dna_damage [label="DNA Double-Strand Breaks"]; cell_cycle [label="Cell Cycle Arrest\n(G2 Phase)"]; apoptosis [label="Apoptosis Induction"]; caspase [label="Caspase-3 Activation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; angiogenesis [label="Anti-Angiogenesis"]; hmec [label="Inhibition of HMEC\n(Growth, Migration, Tube Formation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
center -> dna_damage; dna_damage -> cell_cycle; cell_cycle -> apoptosis; apoptosis -> caspase; center -> angiogenesis; angiogenesis -> hmec; }
Standardized Experimental Protocols
The following protocols provide a framework for assessing the in vitro activity of 10-HCPT-d5.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
10-HCPT-d5 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 10-HCPT-d5 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Drug Incubation: Incubate the treated plates for 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
This protocol is used to determine the distribution of cells in different phases of the cell cycle following drug treatment.
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 10-HCPT-d5 at relevant concentrations (e.g., near the IC50 value) for 24-48 hours.
-
Harvest both adherent and floating cells, wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and a DNA-intercalating dye (e.g., Propidium Iodide).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will correlate with the cell cycle phase (G1, S, G2/M).
Apoptosis can be confirmed by detecting key protein markers, such as cleaved caspase-3.[2][3]
Methodology (Western Blot):
-
Treat cells with 10-HCPT-d5 as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The Role of Deuteration: this compound
The "-d5" designation indicates that five hydrogen atoms in the ethyl group of the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6] While the biological mechanism of action is identical to its non-labeled counterpart, the deuterated form is a crucial tool for analytical chemistry in drug development.
-
Internal Standard: 10-HCPT-d5 is primarily used as an internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Because it co-elutes with the non-labeled drug but is distinguishable by its higher mass, it allows for precise and accurate quantification of the drug in complex biological matrices like plasma or tissue homogenates.
-
Metabolic Studies: It can be used to study the metabolic fate of the drug, helping to differentiate the parent compound from its metabolites in pharmacokinetic and drug metabolism studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for 10-Hydroxy Camptothecin-d5 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxy Camptothecin is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1] Its deuterated form, 10-Hydroxy Camptothecin-d5, is a valuable tool for in vitro studies, offering a stable isotopic label for metabolic and pharmacokinetic investigations without significantly altering its biological activity. This document provides detailed protocols for the in vitro use of this compound in cell culture, including cytotoxicity assays, cell cycle analysis, and apoptosis detection.
Mechanism of Action
10-Hydroxy Camptothecin exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme involved in relieving torsional stress during DNA replication and transcription.[2][3] The compound intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[2] This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]
Data Presentation
In Vitro Cytotoxicity of 10-Hydroxy Camptothecin
The half-maximal inhibitory concentration (IC50) of 10-Hydroxy Camptothecin has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 7.27 | [1] |
| BT-20 | Breast Cancer | 34.3 | [1] |
| Colo 205 | Colon Cancer | 5-20 (range) | [1] |
| HL-60 | Promyelocytic Leukemia | 10-1000 (range) | [2] |
| HMEC | Microvascular Endothelial | 310 | [1] |
Note: The biological activity of this compound is expected to be comparable to that of the non-deuterated form.
Experimental Protocols
Cell Culture and Treatment
A foundational aspect of studying the effects of this compound is proper cell culture and treatment application.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for western blotting and flow cytometry) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 1 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. DNA topoisomerase I as a site of action for 10-hydroxycamptothecin in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of DNA topoisomerase I inhibitor, 10-hydroxycamptothecin, on the structure and function of nuclei and nuclear matrix in bladder carcinoma MBT-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 10-Hydroxy Camptothecin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 10-Hydroxy Camptothecin-d5 as an internal standard (IS) in the quantitative analysis of 10-Hydroxy Camptothecin (10-HCPT) in biological matrices. The protocols detailed below are foundational for bioanalytical method development and validation, particularly for pharmacokinetic and drug metabolism studies.
Introduction
10-Hydroxy Camptothecin is a potent anti-cancer agent and an active metabolite of several camptothecin derivatives. Accurate quantification of 10-HCPT in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response, leading to highly accurate and precise results.
Mechanism of Action: Topoisomerase I Inhibition
10-Hydroxy Camptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing DNA supercoils during replication and transcription. 10-HCPT stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide a framework for the quantitative analysis of 10-HCPT in human plasma using this compound as an internal standard.
Materials and Reagents
-
10-Hydroxy Camptothecin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
10-HCPT Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 10-HCPT in 10 mL of methanol.
-
10-HCPT-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 10-HCPT by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma to generate calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the 10-HCPT-d5 stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
This protocol is designed for high-throughput analysis and is suitable for pharmacokinetic studies.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL 10-HCPT-d5 internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to UPLC autosampler vials for analysis.
UPLC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | 10-HCPT: m/z 365.1 -> 321.1 (Quantifier), m/z 365.1 -> 293.1 (Qualifier) 10-HCPT-d5: m/z 370.1 -> 326.1 (Quantifier) |
| Collision Energy | Optimize for maximum signal intensity |
| Cone Voltage | Optimize for maximum precursor ion intensity |
Data Presentation: Method Validation Summary
The following tables present illustrative quantitative data for a bioanalytical method validation based on typical performance characteristics.
Table 1: Calibration Curve for 10-Hydroxy Camptothecin in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 0.5 (LLOQ) | 0.012 | 98.5 | 6.2 |
| 1 | 0.025 | 101.2 | 4.8 |
| 5 | 0.128 | 102.5 | 3.5 |
| 25 | 0.645 | 99.8 | 2.1 |
| 100 | 2.58 | 98.9 | 1.8 |
| 500 | 12.9 | 100.3 | 2.5 |
| 1000 | 25.8 | 101.1 | 3.1 |
| 2000 (ULOQ) | 51.5 | 99.2 | 4.5 |
| Linearity (r²) | > 0.995 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation
Table 2: Precision and Accuracy for 10-Hydroxy Camptothecin in Human Plasma
| QC Level (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (% RSD) | Inter-day Accuracy (% Bias) |
| 1.5 (Low QC) | 5.8 | -2.3 | 7.1 | -1.5 |
| 75 (Mid QC) | 3.2 | 1.1 | 4.5 | 0.8 |
| 1500 (High QC) | 2.5 | 0.5 | 3.8 | 1.2 |
QC: Quality Control
Table 3: Recovery and Matrix Effect of 10-Hydroxy Camptothecin
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| 1.5 (Low QC) | 92.3 | 98.5 |
| 75 (Mid QC) | 94.1 | 101.2 |
| 1500 (High QC) | 93.5 | 99.7 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 10-Hydroxy Camptothecin in biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate bioanalytical assay. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for advancing the understanding of the clinical pharmacology of 10-Hydroxy Camptothecin and its derivatives.
Application Notes and Protocols for 10-Hydroxy Camptothecin-d5 in In Vitro Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy Camptothecin (HCPT) is a potent derivative of camptothecin, a naturally occurring alkaloid with significant anticancer properties.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavable complex, HCPT leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] This document provides detailed application notes and protocols for the use of 10-Hydroxy Camptothecin-d5 in inducing apoptosis in vitro.
Note on the Deuterated Form (d5): this compound is a deuterated analog of HCPT. Deuteration involves the replacement of hydrogen atoms with deuterium. While this modification is primarily used to alter metabolic pathways for in vivo studies or as an internal standard in analytical methods, the fundamental mechanism of action at the cellular level is expected to be highly similar to the non-deuterated form. The protocols and dosage information provided herein are based on studies conducted with 10-Hydroxy Camptothecin (HCPT) and should serve as a comprehensive starting point for experiments using the d5 variant. Optimization for specific cell lines and experimental conditions is recommended.
Mechanism of Action
10-Hydroxy Camptothecin induces apoptosis through the intrinsic and extrinsic pathways, which are often cell-type dependent. The core mechanism involves:
-
Topoisomerase I Inhibition: HCPT binds to and stabilizes the covalent complex between topoisomerase I and DNA.
-
DNA Damage: The collision of the replication fork with this stabilized complex results in double-strand DNA breaks.
-
Cell Cycle Arrest: The DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases.[3]
-
Apoptosis Induction: The accumulation of DNA damage activates apoptotic signaling cascades.
Apoptotic Signaling Pathways
The apoptotic response to HCPT involves the activation of several key signaling molecules. In many cancer cell lines, HCPT has been shown to induce apoptosis through the p53-mediated mitochondrial pathway. This involves the upregulation of p53, which in turn can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.[1][2] Cytoplasmic cytochrome c then activates caspase-9, which subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][2] Additionally, HCPT has been shown to activate the extrinsic pathway by upregulating the expression of death receptors and activating caspase-8.[1]
References
- 1. Hydroxycamptothecin induces apoptosis and inhibits tumor growth in colon cancer by the downregulation of survivin and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Hydroxycamptothecin induces apoptosis in human neuroblastoma SMS-KCNR cells through p53, cytochrome c and caspase 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application of 10-Hydroxy Camptothecin-d5 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 10-Hydroxy Camptothecin-d5, a deuterated analog of the potent anti-cancer agent 10-Hydroxy Camptothecin (HCPT), in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of stable isotopes like deuterium in a drug molecule is a critical tool for accurately quantifying drug concentrations in biological matrices and for elucidating metabolic pathways.
Introduction to 10-Hydroxy Camptothecin and its Metabolism
10-Hydroxy Camptothecin is a derivative of camptothecin, a natural alkaloid with significant anti-tumor activity. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] HCPT itself is an active metabolite of several other camptothecin analogs, such as irinotecan. Understanding the metabolic fate of HCPT is essential for optimizing its therapeutic use and managing its toxicity profile.
The primary metabolic pathway for HCPT in the liver involves glucuronidation, a Phase II metabolic reaction where a glucuronic acid moiety is attached to the hydroxyl group of HCPT. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble metabolites that can be readily excreted from the body.
The Role of this compound in Drug Metabolism Studies
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism research.[][4][5] The five deuterium atoms in this compound provide a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry, without significantly altering its chemical and physical properties.
The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to calibration standards, quality control samples, and study samples before sample processing. It helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.
Quantitative Analysis of 10-Hydroxy Camptothecin in Biological Matrices
The following table summarizes representative pharmacokinetic parameters of 10-Hydroxy Camptothecin from a study in rats. While this study did not use the d5-labeled compound, it provides an example of the quantitative data that can be obtained using a validated bioanalytical method, for which this compound would be an ideal internal standard.
| Parameter | 10-HCPT Injection | 10-HCPT-HES Conjugate | Reference |
| Dose (mg/kg) | 0.5 | 0.5 | [2] |
| Biological Half-life (t½) | 10 min | 3.15 h | [2] |
| Bioavailability | - | 40 times higher than injection | [2] |
HES: Hydroxyethyl starch
Experimental Protocols
Protocol 1: Quantification of 10-Hydroxy Camptothecin in Rat Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol describes a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 10-Hydroxy Camptothecin in rat plasma.
1. Materials and Reagents:
-
10-Hydroxy Camptothecin (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma (blank)
-
Ethyl acetate
-
Isopropanol
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of 10-Hydroxy Camptothecin and this compound in DMSO at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 10-Hydroxy Camptothecin by serial dilution of the stock solution with 50% acetonitrile in water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% acetonitrile in water.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 200 µL of extraction solvent (e.g., ethyl acetate:isopropanol, 95:5, v/v).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 5% A, hold, and return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
10-Hydroxy Camptothecin: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of 10-Hydroxy Camptothecin in the QC and study samples from the calibration curve.
Visualizations
Metabolic Pathway of 10-Hydroxy Camptothecin
References
- 1. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 2. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 10-Hydroxy Camptothecin-d5 by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of 10-Hydroxy Camptothecin and its deuterated internal standard, 10-Hydroxy Camptothecin-d5, in biological matrices. This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalysis. The methodology outlined provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to achieve accurate and precise quantification of 10-Hydroxy Camptothecin.
Introduction
10-Hydroxy Camptothecin is a potent anti-cancer agent and an active metabolite of several camptothecin-based drugs. Accurate quantification in biological fluids is crucial for pharmacokinetic studies and to understand its efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1] This method utilizes a simple protein precipitation for sample preparation followed by rapid UPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
10-Hydroxy Camptothecin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10-Hydroxy Camptothecin and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 10-Hydroxy Camptothecin primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 10-Hydroxy Camptothecin | 365.1 | 321.1 | 100 |
| This compound | 370.1 | 326.1 | 100 |
Note: An alternative MRM transition for 10-Hydroxy Camptothecin in negative ion mode is m/z 363 -> 319.[2]
Data Presentation
Method Validation Parameters
The following tables summarize the expected performance characteristics of this UPLC-MS/MS method.
Table 1: Calibration Curve for 10-Hydroxy Camptothecin
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 10 | 0.251 |
| 50 | 1.255 |
| 100 | 2.508 |
| 500 | 12.54 |
| 1000 | 25.10 |
| Linearity (r²) | >0.995 |
| Range (ng/mL) | 0.5 - 1000 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 0.5 | <15 | <15 | 85-115 |
| Low QC | 1.5 | <10 | <10 | 90-110 |
| Mid QC | 75 | <10 | <10 | 90-110 |
| High QC | 750 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | >85 | 95-105 |
| High QC | 750 | >85 | 95-105 |
Visualization
Experimental Workflow
Caption: UPLC-MS/MS workflow for 10-Hydroxy Camptothecin analysis.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of 10-Hydroxy Camptothecin in biological matrices. The use of its deuterated internal standard, this compound, ensures high accuracy and precision, making it suitable for pharmacokinetic and other drug development studies. The simple sample preparation and rapid analysis time allow for high-throughput applications.
References
Troubleshooting & Optimization
10-Hydroxy Camptothecin-d5 solubility and stability issues.
Welcome to the technical support center for 10-Hydroxy Camptothecin-d5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a deuterated analog of 10-Hydroxy Camptothecin, a potent inhibitor of DNA topoisomerase I with significant anti-tumor activity.[1] Like its non-deuterated counterpart, it is a poorly water-soluble compound, which presents challenges for its formulation and delivery in experimental settings.[2] Achieving and maintaining a desired concentration in aqueous buffers and cell culture media without precipitation is a critical step for obtaining reliable and reproducible results.
Q2: What is the significance of the lactone ring in this compound?
A2: The E-ring lactone moiety is essential for the biological activity of camptothecins.[3] This ring structure is responsible for binding to and stabilizing the topoisomerase I-DNA covalent complex, which ultimately leads to tumor cell death.[4] However, this lactone ring is susceptible to hydrolysis under neutral or basic conditions, opening to form an inactive carboxylate form.[3][5] Therefore, maintaining the integrity of the lactone ring is crucial for the compound's efficacy.
Q3: How does pH affect the stability of this compound?
A3: The stability of the active lactone form of this compound is highly pH-dependent. At acidic pH (below 5), the lactone form is predominant and stable. As the pH increases towards neutral and alkaline conditions (pH > 7), the equilibrium shifts towards the inactive, open-ring carboxylate form.[5][6] For instance, for camptothecin at pH 7.3, the lactone half-life is approximately 29.4 minutes, with only about 20.9% remaining in the lactone form at equilibrium.[7]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: The solid form of this compound should be stored at -20°C.[8]
-
Stock Solutions: It is recommended to prepare stock solutions in a suitable organic solvent like DMSO. These stock solutions should be aliquoted and stored at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8] Avoid repeated freeze-thaw cycles to prevent degradation.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, dilute the stock solution into the aqueous buffer or media with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced toxicity.[8] |
| pH of the final solution | Ensure the pH of the final aqueous solution is acidic to neutral, ideally below 7.0, to favor the lactone form. If the experimental conditions require a higher pH, be aware of the increased potential for hydrolysis and precipitation of the less soluble lactone form. |
| High final concentration | The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration. |
| Temperature | Changes in temperature can affect solubility. Ensure that all solutions are at a consistent temperature during preparation and use. |
Issue 2: Loss of Biological Activity or Inconsistent Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Hydrolysis of the lactone ring | Prepare fresh working solutions from a frozen stock solution immediately before each experiment. Avoid prolonged incubation in neutral or alkaline buffers. The use of liposomal or nanosuspension formulations can help protect the lactone ring from hydrolysis.[3] |
| Degradation of the compound | Protect the compound and its solutions from light, as camptothecins can be photolabile. Store stock solutions properly at low temperatures. |
| Improper stock solution handling | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes after preparation. |
| Interaction with media components | Some components in complex media or serum may interact with the compound. If feasible, perform preliminary experiments in simpler buffered solutions to isolate the cause. |
Data Presentation
Table 1: Solubility of 10-Hydroxy Camptothecin in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 18-29 mg/mL | [9][10] |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
Note: The solubility of the deuterated form (d5) is expected to be very similar to the non-deuterated form.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.
-
Sample Preparation: Prepare solutions of this compound in various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Stress: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking time points for analysis.
-
Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before HPLC analysis.
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products at each time point to determine the rate and extent of degradation under each stress condition.[11][12]
Mandatory Visualizations
Diagram 1: Topoisomerase I Inhibition Pathway by this compound
Caption: Mechanism of Topoisomerase I inhibition by this compound.
Diagram 2: Experimental Workflow for Assessing Solubility and Stability
Caption: A typical workflow for evaluating the solubility and stability of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Development and Validation of Stability Indicating LC Method for 10-Hydroxycamptothecin [scirp.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting 10-Hydroxy Camptothecin-d5 experimental results
Technical Support Center: 10-Hydroxy Camptothecin-d5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as an internal standard?
A: Deuterated standards like this compound are considered the gold standard for quantitative mass spectrometry (LC-MS/MS) assays.[1] Because their physical and chemical properties are nearly identical to the unlabeled analyte, they co-elute chromatographically and experience similar ionization effects.[1] This allows them to accurately correct for variations during sample preparation, extraction, and analysis, leading to more precise and reliable quantification.[1]
Q2: What is the mechanism of action for 10-Hydroxy Camptothecin?
A: 10-Hydroxy Camptothecin (10-HCPT) is a potent DNA topoisomerase I (Topo I) inhibitor.[2][3] It stabilizes the covalent complex between Topo I and DNA, which prevents the re-ligation of single-strand breaks.[][5][6] This leads to an accumulation of DNA damage, particularly during the S-phase of the cell cycle, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[][5]
Q3: What are the recommended storage conditions for this compound?
A: As a powder, 10-Hydroxy Camptothecin should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C.[6] Avoid repeated freeze-thaw cycles. Camptothecins are susceptible to hydrolysis of the lactone ring, which is critical for their activity, so proper storage is essential to maintain compound integrity.[7]
Q4: My deuterated standard is eluting slightly earlier than the unlabeled analyte. Is this normal?
A: Yes, this is a known chromatographic phenomenon. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8] This "isotope effect" is due to the C-D bond being slightly shorter and stronger than the C-H bond, causing a minor difference in polarity.[8] While often negligible, this can be addressed by adjusting the chromatographic gradient to ensure peak co-elution if it affects analytical accuracy.[1][8]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Solubility or Precipitation
Q: I'm having trouble dissolving this compound, or it's precipitating out of my stock solution. What should I do?
A: Solubility issues are a common challenge with camptothecin derivatives.
-
Cause 1: Incorrect Solvent: 10-HCPT has poor water solubility.[7] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Solution 1: Ensure you are using fresh, high-quality, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce solubility.[2] For a 10 mM stock solution, dissolve approximately 3.7 mg of 10-HCPT (adjusting for the d5 mass) in 1 mL of DMSO.[6]
-
Cause 2: Concentration Too High: The desired concentration may exceed the solubility limit.
-
Solution 2: Check the certificate of analysis for solubility data. While concentrations up to 18 mg/mL (approx. 49 mM) in DMSO have been reported, preparing a slightly lower concentration (e.g., 10 mM) is often more reliable.[2][6] Gentle warming and vortexing can aid dissolution.
-
Cause 3: Buffer Incompatibility: When diluting the DMSO stock into aqueous buffers for assays, the compound can precipitate.
-
Solution 3: Minimize the final percentage of DMSO in your aqueous solution (typically ≤0.5%). For in vivo preparations, co-solvents like PEG300, PEG400, or Tween80 can be used to maintain solubility.[2] Always add the aqueous buffer to the DMSO stock solution slowly while vortexing to prevent shocking the compound out of solution.
Issue 2: Inaccurate or Inconsistent Mass Spectrometry Results
Q: My LC-MS/MS quantification is giving inconsistent or biased results. How can I troubleshoot this?
A: Inaccurate quantification when using a deuterated internal standard can stem from several sources.
-
Cause 1: Isotopic Interference: The M+2 isotope of the unlabeled analyte can have the same mass-to-charge ratio as a D2-labeled standard.[8] While 10-HCPT-d5 has a higher mass shift, it's crucial to check for any contribution from the analyte's isotopic peaks to the internal standard's signal.
-
Solution 1: Analyze a high-concentration sample of the unlabeled analyte and monitor the mass transition for the d5-internal standard. If a signal is present, it indicates isotopic contribution that must be accounted for or chromatographically resolved.
-
Cause 2: Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (H/D exchange), especially if the labels are on labile positions like hydroxyl (-OH) or amine (-NH) groups.[8] This can reduce the signal of the correct mass and create interference.
-
Solution 2: Review the standard's certificate of analysis to confirm the location of the deuterium labels are on stable, non-exchangeable positions. Avoid highly acidic or basic mobile phases or sample conditions, which can catalyze this exchange.[8][9] Reducing the ion source temperature in the mass spectrometer may also help.[8]
-
Cause 3: Differential Matrix Effects: Although rare with co-eluting isotopic standards, severe ion suppression or enhancement from matrix components can sometimes affect the analyte and internal standard differently, leading to inaccurate results.[10]
-
Solution 3: Perform a post-extraction addition experiment. Compare the analyte/internal standard response ratio in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates uncorrected matrix effects. Improving sample cleanup or adjusting chromatography may be necessary.
Issue 3: Unexpected Biological Assay Results
Q: I'm using 10-HCPT-d5 in a cell-based assay and the results are not what I expected based on the unlabeled compound's activity. Why?
A: Deuterated internal standards are primarily intended for quantification, not for direct use in biological activity assays.
-
Cause 1: Isotope Effects on Potency: While often minor, the "kinetic isotope effect" can alter the rate of metabolic processes or binding affinity. Since the C-D bond is stronger than the C-H bond, if a C-H bond cleavage is part of the drug's mechanism or metabolism, the deuterated version might exhibit slightly different activity.
-
Solution 1: For determining biological activity (e.g., IC50 values), always use the unlabeled 10-Hydroxy Camptothecin. The d5-labeled compound should be reserved for use as an internal standard in quantification experiments (e.g., measuring the uptake of the unlabeled drug into cells or tissues).
-
Cause 2: Impurities in the Standard: The deuterated standard may contain impurities that could be cytotoxic or interfere with the assay.
-
Solution 2: Always check the chemical purity of the standard on its certificate of analysis. If using it in a biological assay is unavoidable, run a vehicle control and a control with the d5 standard alone to assess any intrinsic effects.
Quantitative Data & Protocols
Physicochemical & Mass Spec Data
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₅ | [2] |
| Molecular Weight (Unlabeled) | 364.35 g/mol | [2] |
| Molecular Weight (d5) | ~369.38 g/mol | Calculated |
| Solubility in DMSO | Up to 18 mg/mL (49.4 mM) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Precursor Ion [M+H]⁺ (Unlabeled) | m/z 365.1 | [11] |
| Precursor Ion [M+H]⁺ (d5) | m/z 370.1 | Calculated |
| Example Product Ion (Unlabeled) | m/z 321.1 | [11] |
Protocol: LC-MS/MS Quantification of 10-HCPT in Rat Plasma
This protocol provides a general framework. Specific parameters must be optimized for your instrument and experimental conditions.
-
Sample Preparation:
-
Thaw rat plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to serve as the internal standard (IS).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase A: Water with 0.1% Formic Acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions (Example):
-
10-HCPT: 365.1 → 321.1
-
10-HCPT-d5: 370.1 → 326.1 (Note: Product ion may vary depending on label position)
-
-
Instrument Parameters: Optimize ion source temperature, gas flows, and collision energy for maximum signal intensity for both analyte and IS.
-
Visual Guides
Troubleshooting Workflow for LC-MS/MS
This diagram outlines a logical path for diagnosing common issues during the quantification of 10-HCPT using its d5-labeled internal standard.
Caption: A troubleshooting flowchart for LC-MS/MS analysis.
Mechanism of Topoisomerase I Inhibition
This diagram illustrates how 10-Hydroxy Camptothecin interferes with the function of Topoisomerase I, leading to DNA damage.
Caption: The inhibitory action of 10-HCPT on Topoisomerase I.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 10-Hydroxy Camptothecin-d5 concentration for cell culture.
Welcome to the technical support center for 10-Hydroxy Camptothecin-d5. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you optimize its concentration for your cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: 10-Hydroxy Camptothecin (10-HCPT), the parent compound of the deuterated analog, is a potent DNA topoisomerase I (Topo I) inhibitor.[1][2] Its primary mechanism involves stabilizing the ternary complex formed between Topo I and DNA.[3] This stabilization prevents the enzyme from re-ligating the single-strand breaks it creates to relieve torsional stress during DNA replication and transcription. The accumulation of these unrepaired breaks leads to the formation of persistent double-strand breaks, particularly in cells undergoing DNA synthesis (S-phase), which triggers cell cycle arrest (often in the G2/M phase) and ultimately leads to programmed cell death (apoptosis).[4][5][6][7]
Q2: How should I dissolve and store this compound?
A2: 10-Hydroxy Camptothecin is known to be water-insoluble.[6] It should be dissolved in high-purity dimethyl sulfoxide (DMSO).[4][8] It is recommended to use fresh DMSO, as moisture can reduce the compound's solubility.[1][4] For long-term storage, the DMSO stock solution should be kept at -20°C or -80°C.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration is highly dependent on the cell line being used.[9] A broad concentration range should be tested initially. Based on published data, a starting range from 1 nM to 10 µM is advisable. For sensitive cell lines like Colo 205, significant effects are seen at concentrations as low as 5-20 nM.[1][4][6] For other lines, such as human microvascular endothelial cells (HMEC), the IC50 for growth inhibition is higher, around 0.31 µM.[4] See the data summary in Table 1 for more examples.
Q4: How long should I expose my cells to the compound?
A4: The cytotoxic effects of camptothecins are dependent on exposure duration.[9] An incubation time of 48 to 72 hours is common for determining the half-maximal inhibitory concentration (IC50).[4][10] However, effects on the cell cycle can be observed in as little as 2 hours, with DNA degradation seen between 2 and 6 hours.[7] For initial experiments, a 72-hour incubation is a robust starting point.
Section 2: Experimental Protocols
Protocol: Determining the IC50 of this compound via MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Workflow:
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix thoroughly until fully dissolved.
-
Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 10 µM).
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) x 100.
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value.[11][12]
-
Section 3: Troubleshooting Guide
Q: I'm not seeing any significant cell death. What could be wrong?
A:
-
Concentration Range: Your cell line may be resistant. Some cell lines require concentrations in the micromolar range, while others are sensitive to nanomolar levels.[4][9] Broaden your concentration range to ensure you capture the full dose-response curve.
-
Compound Solubility: 10-HCPT is poorly soluble in aqueous media.[6] Incomplete dissolution in DMSO or using old/hydrated DMSO can lead to a lower effective concentration.[1][4] Ensure your stock is fully dissolved before diluting it in culture medium.
-
Incubation Time: The cytotoxic effects are time-dependent.[9] If you are using a short incubation time (e.g., 24 hours), you may not see significant cell death. Try extending the incubation to 48 or 72 hours.
-
Cell Proliferation Rate: The drug is most effective against actively dividing cells, as its mechanism is linked to DNA replication.[5][7] If your cells are confluent or growing slowly, the cytotoxic effect will be reduced. Ensure you are using cells in the logarithmic growth phase.
Q: My results are not consistent across replicate wells. Why?
A:
-
Uneven Cell Seeding: Inaccurate cell counting or improper mixing before seeding can lead to different numbers of cells in each well. Ensure you have a single-cell suspension and mix well before and during plating.
-
Inaccurate Pipetting: Small volume errors during serial dilutions or when adding the compound to the wells can lead to significant variability. Use calibrated pipettes and proper technique.
-
Edge Effects: Wells on the perimeter of a 96-well plate can be prone to evaporation, altering the concentration of the compound. To minimize this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.
Q: The cells in my vehicle control (DMSO only) are dying. What should I do?
A: High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally below 0.1%. Calculate the final DMSO concentration in your wells. If it is too high, you will need to adjust your dilution scheme to use a more concentrated intermediate stock, thereby reducing the volume of the DMSO stock added to the final culture.
Section 4: Data Presentation
Table 1: Reported IC50/EC50 Values for 10-Hydroxy Camptothecin in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Source |
| MDA-MB-231 (Human Breast Cancer) | Growth Inhibition | IC50 | 7.27 nM | 72 hours | [4] |
| BT-20 (Human Breast Cancer) | Growth Inhibition | IC50 | 34.3 nM | 72 hours | [4] |
| Colo 205 (Human Colon Cancer) | Proliferation Inhibition | - | 5-20 nM (Significant Inhibition) | 24-120 hours | [1][4][6] |
| HMEC (Human Microvascular Endothelial) | Growth Inhibition | IC50 | 0.31 µM (310 nM) | Not Specified | [4] |
| HMEC (Human Microvascular Endothelial) | Migration Inhibition | IC50 | 0.63 µM (630 nM) | Not Specified | [4] |
| hTERT (Human Fibroblast) | Cell Viability | CC50 | 68.32 µM | 20 hours | [13] |
| T24 (Human Bladder Cancer) | Apoptosis Induction | - | 0.01-10 µg/mL | Not Specified | [8] |
Note: IC50 is the half-maximal inhibitory concentration; CC50 is the half-maximal cytotoxic concentration. Values can vary based on experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The S-phase cytotoxicity of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Camptothecin cytotoxic effects in vitro: dependency on exposure duration and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii: Implications on baseline DNA damage and repair efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 10-Hydroxy Camptothecin-d5 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 10-Hydroxy Camptothecin-d5 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation for this compound, similar to its non-deuterated counterpart, is the hydrolysis of its E-ring lactone. This hydrolysis is highly pH-dependent and results in the formation of a water-soluble, but biologically inactive, carboxylate form.[1][2] Maintaining the closed lactone ring is crucial for its activity as a topoisomerase I inhibitor.
Q2: How does pH affect the stability of this compound?
A2: The stability of the active lactone form of this compound is favored in acidic conditions (pH < 7). Under neutral or basic conditions (pH ≥ 7), the equilibrium shifts towards the inactive open-ring carboxylate form.[1][2] Therefore, it is critical to control the pH of the solution to prevent degradation.
Q3: What is the expected impact of deuteration on the stability of this compound compared to the non-deuterated form?
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C.[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C in a suitable solvent, the solution can be stable for up to a year. For short-term storage (up to one month), -20°C is acceptable.[3] Always protect solutions from light.
Q5: How should I prepare working solutions of this compound for my experiments?
A5: It is recommended to prepare fresh working solutions from a frozen stock solution just before use. Dilute the stock solution in an appropriate acidic buffer (pH < 7) to maintain the active lactone form. If using aqueous-based media for cell culture experiments, minimize the time the compound is in the neutral pH environment of the media before it reaches the cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my cell-based assay. | Degradation of this compound to its inactive carboxylate form. | - Ensure the final pH of your working solution is acidic (ideally below 7).- Prepare fresh working solutions for each experiment.- Minimize the incubation time of the compound in neutral or alkaline buffers before adding to cells.- Confirm the integrity of your stock solution using a validated analytical method like HPLC. |
| Precipitation of the compound in my aqueous working solution. | This compound has low aqueous solubility. | - Prepare stock solutions in an organic solvent like DMSO.[3]- For aqueous working solutions, use a co-solvent system or formulation aids if compatible with your experimental setup.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. |
| Inconsistent experimental results. | - Inconsistent concentration of the active lactone form due to degradation.- Repeated freeze-thaw cycles of the stock solution. | - Strictly control the pH and temperature during solution preparation and experiments.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3]- Always use freshly prepared working solutions. |
| Observing unexpected peaks in my analytical chromatogram. | Degradation of the compound. | - Review your storage and handling procedures.- Protect the compound and its solutions from light.- Ensure the purity of the solvents and buffers used. |
Quantitative Data on 10-Hydroxy Camptothecin Stability
While specific data for the d5 variant is limited, the following table summarizes the stability of the non-deuterated 10-Hydroxy Camptothecin under various stress conditions. This data can serve as a valuable reference for handling the deuterated analog.
| Condition | Time | Degradation (%) | Observations |
| 1N HCl at 60°C | 24 hours | Significant | Minor degradation products observed. |
| 1N NaOH at 60°C | 24 hours | Major | Major degradation products observed. |
| 30% H₂O₂ at 60°C | 24 hours | Significant | Gradual degradation with multiple degradation products. |
| Photolytic (UV light) | 7 days | No major degradation | The compound is relatively stable to light exposure over this period. |
| Thermal (60°C) | 7 days | No major degradation | The compound is relatively stable to heat exposure over this period. |
This data is adapted from a stability-indicating LC method development study for 10-Hydroxycamptothecin.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, acetonitrile, methanol)
-
High-purity water
-
Buffers of desired pH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Working Solution Preparation: Dilute the stock solution with the test buffer (e.g., phosphate buffer at a specific pH) to the desired final concentration.
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Sampling: At predetermined time points, withdraw an aliquot of the solution.
-
Sample Preparation for HPLC: If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for stability assessment of 10-HCPT-d5.
Caption: Factors affecting 10-HCPT-d5 degradation.
References
Technical Support Center: 10-Hydroxy Camptothecin-d5 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists developing LC-MS/MS methods for 10-Hydroxy Camptothecin-d5 (10-HCPT-d5).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of 10-Hydroxy Camptothecin.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peak for 10-Hydroxy Camptothecin is showing significant tailing. What are the potential causes and solutions?
-
Answer: Peak tailing is a common issue that can affect the accuracy and precision of quantification. Potential causes include secondary interactions with the column stationary phase, column degradation, or issues with the mobile phase.
-
Check Mobile Phase pH: The pH of your mobile phase can influence the ionization state of 10-HCPT. Ensure the pH is appropriate for the column and analyte. The use of additives like formic acid is common to improve peak shape.[1]
-
Column Contamination or Degradation: Residual sample components or contaminants can bind to active sites on the column, leading to peak tailing. Try flushing the column with a strong solvent or replacing it if it's old.
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem: High Signal Suppression or Enhancement (Matrix Effects)
-
Question: I am observing significant ion suppression in my plasma samples. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a primary challenge in LC-MS/MS analysis of biological samples, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[3][4][5]
-
Improve Sample Preparation: A more rigorous sample cleanup can remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.
-
Optimize Chromatography: Adjusting the chromatographic gradient can help separate 10-HCPT from the interfering matrix components.[5]
-
Use a Deuterated Internal Standard: this compound is a suitable stable isotope-labeled internal standard. Since it co-elutes with the analyte, it can help compensate for signal suppression during quantification.[6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7]
-
Problem: Inconsistent or Shifting Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer: Retention time stability is crucial for reliable peak identification and integration.
-
Column Equilibration: Ensure the column is adequately equilibrated between injections, especially after a gradient elution.
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed.
-
Pump Performance: Check the LC pump for pressure fluctuations, which could indicate a leak or bubble in the system.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 10-Hydroxy Camptothecin in biological samples?
A1: The main stability concern for 10-Hydroxy Camptothecin and its analogs is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form.[8] The lactone ring can hydrolyze and open under neutral or basic conditions. To maintain the integrity of the active lactone form, it is crucial to keep the biological samples acidified and process them quickly, preferably at low temperatures.[8]
Q2: What are typical starting parameters for an LC-MS/MS method for this compound?
A2: A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[1] For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is commonly used.[1]
Q3: How can I improve low or inconsistent recovery during sample preparation?
A3: Low recovery often points to issues with the extraction procedure.
-
Optimize Extraction Solvent: Ensure the chosen solvent (e.g., for LLE or SPE) has the appropriate polarity to efficiently extract 10-HCPT. One study used ethyl acetate-isopropanol (95:5, v/v) for extraction from plasma.[1]
-
pH Adjustment: The pH of the sample may need to be adjusted before extraction to ensure 10-HCPT is in a state that is favorable for extraction.
-
Internal Standard Use: Use of a deuterated internal standard like 10-HCPT-d5 is highly recommended to normalize for variability in recovery.
Q4: What are the expected MS/MS transitions for 10-Hydroxy Camptothecin and its d5-labeled internal standard?
A4: For 10-Hydroxy Camptothecin (C20H16N2O5, MW: 364.35), the precursor ion in positive ESI mode would be [M+H]+ at m/z 365. For the deuterated standard, this compound, the precursor ion would be at m/z 370. The product ions would be specific fragments resulting from the collision-induced dissociation of the precursor ions. A common fragmentation pathway for camptothecins involves the loss of parts of the side chain.[9]
Experimental Protocols
A detailed methodology for the quantification of 10-Hydroxy Camptothecin in rat plasma is provided below.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of a pH 4.0 buffer to acidify the sample and stabilize the lactone form.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate-isopropanol, 95:5, v/v) and vortex for 5 minutes.[1]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables provide example parameters for an LC-MS/MS method. These should be optimized for your specific instrumentation and application.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 5 minutes |
Table 2: Example Mass Spectrometry Parameters
| Parameter | 10-Hydroxy Camptothecin | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 365.1 | 370.1 |
| Product Ion (m/z) | 321.1 | 326.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized | To be optimized |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Mandatory Visualizations
Caption: Experimental workflow for 10-HCPT-d5 LC-MS/MS analysis.
Caption: Troubleshooting decision tree for LC-MS/MS method development.
References
- 1. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of camptothecin analogs in biological matrices by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Hydroxy Camptothecin-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 10-Hydroxy Camptothecin-d5 (10-HCPT-d5).
Disclaimer: While specific data for this compound is not extensively available in public literature, the strategies outlined below for 10-Hydroxy Camptothecin (10-HCPT) are based on established scientific principles for improving the bioavailability of poorly soluble and unstable compounds. These approaches are considered directly applicable to 10-HCPT-d5 due to the identical core molecular structure and physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of 10-HCPT-d5?
A1: The primary challenges for 10-HCPT-d5, similar to its non-deuterated counterpart, are its poor water solubility and the instability of its active lactone ring at physiological pH.[1][2][3] The lactone form is essential for its antitumor activity, but it readily hydrolyzes to an inactive carboxylate form under neutral or basic conditions.[4]
Q2: What are the main strategies to improve the bioavailability of 10-HCPT-d5?
A2: The main strategies focus on enhancing its solubility and protecting the lactone ring. These include:
-
Nano-drug delivery systems: Encapsulating 10-HCPT-d5 into nanoparticles can improve its solubility, stability, and circulation time.[1][2]
-
Prodrug approaches: Modifying the 10-HCPT-d5 molecule to create a prodrug can enhance its solubility and stability, with the active drug being released at the target site.[5][6][7]
-
Co-delivery systems: Combining 10-HCPT-d5 with other therapeutic agents in a single formulation can lead to synergistic effects and improved efficacy.[8]
Q3: How do nano-drug delivery systems enhance the bioavailability of 10-HCPT-d5?
A3: Nano-drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and polymeric nanoparticles, can significantly improve the bioavailability of 10-HCPT-d5 in several ways.[1] They can increase the drug's solubility in aqueous environments, protect the lactone ring from hydrolysis, and facilitate controlled and sustained release.[1][3] Furthermore, some nanoparticles can be designed for targeted delivery to tumor tissues.
Q4: Can creating a prodrug of 10-HCPT-d5 improve its in vivo performance?
A4: Yes, a prodrug strategy can be highly effective. By chemically modifying the 10-HCPT-d5 molecule, for instance, by adding a hydrophilic moiety, its water solubility and stability can be increased.[6] This modification renders the drug temporarily inactive, and upon administration, the prodrug is converted back to the active 10-HCPT-d5, ideally at the tumor site.[5][7]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of 10-HCPT-d5 After Oral Administration
Possible Cause: Poor aqueous solubility and degradation of the lactone ring in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of 10-HCPT-d5 at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI environment.
-
Assess the stability of the lactone ring under these conditions.
-
-
Formulation Optimization:
-
Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area and dissolution rate.[9]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Polymeric Nanoparticles: Encapsulation in polymers like chitosan can protect the drug and enhance uptake.[10]
-
-
In Vivo Evaluation:
-
Conduct pharmacokinetic studies in animal models comparing the optimized formulation to a simple suspension.
-
Measure both the lactone and carboxylate forms of 10-HCPT-d5 in plasma to assess in vivo stability.
-
Issue 2: Rapid Clearance and Low Tumor Accumulation of 10-HCPT-d5 Following Intravenous Injection
Possible Cause: Rapid hydrolysis of the lactone ring to the less active carboxylate form in the bloodstream and non-specific distribution.
Troubleshooting Steps:
-
Encapsulation in Long-Circulating Nanocarriers:
-
PEGylated Liposomes: Surface modification with polyethylene glycol (PEG) can reduce clearance by the reticuloendothelial system, prolonging circulation time.[3]
-
Lipid-Polymer Hybrid Nanoparticles: These combine the advantages of both lipid and polymer nanoparticles for improved stability and circulation.[1]
-
-
Prodrug Strategy:
-
Synthesize a prodrug of 10-HCPT-d5 with improved plasma stability. For example, a glucuronide prodrug can be considered.[5]
-
-
Targeted Delivery:
-
Incorporate targeting ligands (e.g., antibodies, peptides) on the surface of nanocarriers to enhance accumulation in tumor tissue.
-
Data Presentation
Table 1: Comparison of Different Formulation Strategies for Improving 10-HCPT Bioavailability
| Formulation Strategy | Key Advantages | Reported Outcomes for 10-HCPT | Potential for 10-HCPT-d5 |
| Nanosuspensions | High drug loading, increased dissolution rate.[11][12] | Significantly improved antitumor efficacy in vivo compared to injections.[12] | High |
| Lipid Nanoemulsions | Increased solubility and bioavailability, sustained drug release.[1] | 120-fold increase in plasma exposure of intact HCPT.[13] | High |
| Lipid-Polymer Hybrids | Combines advantages of liposomes and polymeric nanoparticles.[1] | Enhanced stability and drug loading. | High |
| Chitosan Nanoparticles | Prolonged administration duration, improved oral bioavailability.[1] | Slow-release behavior and higher intracellular drug concentrations.[1] | High |
| Prodrugs | Improved solubility and stability, potential for targeted release.[6] | Enhanced antitumor activity.[14] | High |
Experimental Protocols
Protocol 1: Preparation of 10-HCPT-d5 Nanosuspensions
This protocol is adapted from a method for preparing 10-HCPT nanosuspensions.[15]
Materials:
-
This compound (10-HCPT-d5)
-
Stabilizer (e.g., TPGS, Cremophor EL, HPMC E50, PVP K30)
-
N-methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Cryoprotectants (e.g., maltose, mannitol)
Procedure:
-
Dissolve the stabilizer (e.g., 50 mg TPGS or Cremophor EL) in 0.5 mL of NMP with agitation and gentle heating.
-
Add 25 mg of 10-HCPT-d5 to the stabilizer solution and stir at 300 rpm at 50°C until completely dissolved.
-
In a separate vessel, dissolve a second stabilizer (e.g., 50 mg HPMC E50 or PVP K30) in 100 mL of deionized water.
-
Rapidly inject the 10-HCPT-d5 solution into the aqueous stabilizer solution in an ice-water bath with continuous stirring at 2,000 rpm for 15 minutes.
-
Homogenize the resulting presuspension using a high-pressure homogenizer (e.g., two cycles at 200 bar, two cycles at 500 bar, followed by 20 cycles at 1,200 bar).
-
For lyophilization, add cryoprotectants (e.g., maltose:mannitol, 3:1 w/w) to the nanosuspension.
-
Prefreeze the nanosuspension and then lyophilize to obtain a dry powder.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release profile of 10-HCPT-d5 from a nanoformulation.
Materials:
-
10-HCPT-d5 nanoformulation
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Place a known amount of the 10-HCPT-d5 nanoformulation into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (PBS at pH 7.4 or 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of 10-HCPT-d5 in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Workflow for 10-HCPT-d5 formulation development and evaluation.
Caption: Simplified signaling pathway of 10-HCPT's anticancer activity.
Caption: Logical workflow for troubleshooting low bioavailability issues.
References
- 1. Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. munin.uit.no [munin.uit.no]
- 5. Cancer chemotherapy: a SN-38 (7-ethyl-10-hydroxycamptothecin) glucuronide prodrug for treatment by a PMT (Prodrug MonoTherapy) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Co-delivery of 10-hydroxycamptothecin with doxorubicin conjugated prodrugs for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. 10-Hydroxycamptothecin (HCPT) nanosuspensions stabilized by mPEG1000-HCPT conjugate: high stabilizing efficiency and improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. The regio-selective synthesis of 10-hydroxy camptothecin norcantharidin conjugates and their biological activity evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common pitfalls in 10-Hydroxy Camptothecin-d5 experiments
Welcome to the technical support center for 10-Hydroxy Camptothecin-d5 (10-HCPT-d5). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
10-Hydroxy Camptothecin (10-HCPT) is a potent DNA topoisomerase I inhibitor used in cancer research.[1][2] It functions by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks, cell cycle arrest, and ultimately apoptosis.[][4] The deuterated form, 10-HCPT-d5, is chemically almost identical to 10-HCPT but has a higher molecular weight. Its primary role is to serve as an internal standard (IS) for quantitative analysis, typically in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to improve the accuracy and precision of measurements by correcting for variations during sample preparation and analysis.[5][6]
Q2: I'm having trouble dissolving 10-HCPT-d5. What are the recommended solvents and procedures?
This is a common issue as camptothecins are notoriously poorly soluble in aqueous solutions.[7] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1] Gentle warming and sonication can aid dissolution.[8][9] Avoid preparing stock solutions directly in aqueous buffers or ethanol, as the compound is largely insoluble in these.[8]
Q3: My results are inconsistent. Could the compound be degrading in my experimental medium?
Yes, this is a critical pitfall. The anticancer activity of 10-HCPT is dependent on its intact α-hydroxy-lactone ring (E-ring).[10] This ring is susceptible to reversible, pH-dependent hydrolysis. At acidic pH (below 7), the active lactone form is favored. However, at physiological pH (7.4) or higher, the equilibrium shifts towards the open-ring, inactive carboxylate form.[10][11][12] This conversion can lead to a significant loss of potency in cell culture experiments or inaccurate quantification in analytical assays.
To mitigate this:
-
Prepare stock solutions in anhydrous DMSO.
-
When diluting into aqueous media for cell-based assays, perform the final dilution immediately before use.
-
For analytical methods, keep samples acidified (e.g., with 0.1% formic acid) and at a low temperature to maintain the lactone form.[13]
Q4: Is 10-HCPT-d5 sensitive to light?
Yes, camptothecin and its derivatives are known to be photosensitive.[4][14] Exposure to light can lead to photodegradation, which can generate reactive oxygen species and alter the compound's structure, ultimately reducing its activity and potency.[14] To prevent this, always store stock solutions and experimental samples in amber vials or protected from light. Perform experimental manipulations in low-light conditions whenever possible.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis Using 10-HCPT-d5 Internal Standard
Problem: My deuterated internal standard (10-HCPT-d5) has a different retention time than my analyte (10-HCPT).
This is a known phenomenon called the "deuterium isotope effect".[15] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[15][16]
-
Why it's a problem: If the shift is significant, the analyte and the internal standard may be exposed to different matrix effects (ion suppression or enhancement), compromising the accuracy of quantification.[15]
-
Solution:
-
Confirm Co-elution: The peak for 10-HCPT-d5 should still largely overlap with the 10-HCPT peak. A slight shift is acceptable, but complete separation is problematic.
-
Optimize Chromatography: Adjust your gradient or mobile phase composition to minimize the separation. Slower gradients often reduce the observed shift.
-
Software Integration: Ensure your data analysis software correctly integrates both peaks, even with a slight offset. Some software allows for retention time windows to be set for the analyte and its corresponding standard.[17]
-
Problem: I'm seeing high variability or poor recovery in my assay.
This can be due to several factors related to the use of a deuterated internal standard.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if they are on heteroatoms like -OH or if the solution is exposed to acidic or basic conditions.[15] This would convert the internal standard back to the unlabeled analyte, leading to inaccurate quantification.
-
Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte.[15]
-
Troubleshooting: Analyze the 10-HCPT-d5 solution by itself to check for the presence of 10-HCPT.[5] If present, the signal contribution must be subtracted from all samples, or a new, purer standard should be obtained.
-
-
Differential Matrix Effects: As mentioned above, if the analyte and IS do not co-elute perfectly, they can be affected differently by interfering compounds in the sample matrix.[5][15]
-
Troubleshooting: Improve sample clean-up (see protocol below) to remove matrix components. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[5]
-
Data & Protocols
Table 1: Solubility of 10-Hydroxy Camptothecin
| Solvent | Solubility | Reference(s) |
| DMSO | ≥36.4 mg/mL (with warming/sonication) | [8][9] |
| DMSO | 18 mg/mL | [1] |
| DMF | Soluble | [7] |
| Methanol | Soluble | [7] |
| Water | Insoluble | [7][8] |
| Ethanol | Insoluble | [8] |
Table 2: Stability Considerations for 10-Hydroxy Camptothecin
| Condition | Issue | Recommendation | Reference(s) |
| pH > 7.0 | Reversible hydrolysis of the active lactone ring to the inactive carboxylate form. | Maintain acidic conditions (pH < 6) for all aqueous solutions and samples. | [10][11] |
| Physiological pH (7.4) | Equilibrium shifts to favor the inactive carboxylate form. | Minimize incubation time in physiological buffers; prepare fresh dilutions. | [10][18] |
| Light Exposure | Photodegradation, leading to loss of potency. | Store stock solutions and samples in amber vials or protect from light. | [4][14] |
| Storage | General degradation. | Store stock solutions at -20°C. | [7][9] |
Protocol: Quantification of 10-HCPT in Plasma using 10-HCPT-d5 by LC-MS/MS
This protocol is a representative method and may require optimization for your specific instrumentation and matrix.
1. Preparation of Stock and Working Solutions:
-
10-HCPT & 10-HCPT-d5 Stock (1 mg/mL): Accurately weigh and dissolve the compounds in anhydrous DMSO. Store at -20°C protected from light.
-
Working Solutions: Serially dilute the stock solutions in a mixture of acetonitrile/water (50:50, v/v) to prepare calibration standards and a working solution for the internal standard (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or calibration standard/QC), add 10 µL of the 10-HCPT-d5 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[19] The acid helps to stabilize the lactone ring.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
MS Detection: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (example):
-
10-HCPT: Q1: 365.1 -> Q3: 321.1
-
10-HCPT-d5: Q1: 370.1 -> Q3: 326.1 (Note: These transitions should be optimized on your specific instrument).
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (10-HCPT) and the internal standard (10-HCPT-d5).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of unknown samples from the calibration curve using their peak area ratios.
Visual Guides
Caption: pH-dependent equilibrium of 10-Hydroxy Camptothecin.
Caption: Troubleshooting workflow for using 10-HCPT-d5 in LC-MS/MS.
Caption: Simplified signaling pathway of 10-HCPT-induced DNA damage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 10-Hydroxycamptothecin - LKT Labs [lktlabs.com]
- 8. apexbt.com [apexbt.com]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of light exposure on topoisomerase I inhibitor antibody-drug conjugate stability - American Chemical Society [acs.digitellinc.com]
- 15. benchchem.com [benchchem.com]
- 16. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 17. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 18. Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution [jstage.jst.go.jp]
- 19. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for 10-Hydroxy Camptothecin-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for 10-Hydroxy Camptothecin-d5 (10-HCPT-d5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2] When stored as a powder at this temperature, the compound is expected to be stable for years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[3] For immediate use, dissolve the compound in fresh DMSO to the desired concentration. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[4] Moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q3: What is the stability of this compound in aqueous solutions?
A3: Camptothecin and its derivatives, including 10-HCPT-d5, are susceptible to hydrolysis of the active lactone ring in aqueous solutions, especially at neutral or alkaline pH.[4][5] The hydrolysis product, a carboxylate form, is less active.[5] It is recommended to prepare aqueous working solutions fresh on the day of the experiment.[]
Q4: How does deuteration affect the stability and properties of this compound compared to its non-deuterated counterpart?
A4: Deuteration, the replacement of hydrogen with deuterium, can enhance the metabolic stability of a drug by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life in biological systems. While specific stability studies on 10-HCPT-d5 are not extensively published, the general principle suggests that deuteration may offer improved metabolic stability without altering the fundamental mechanism of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | 1. The solution may be supersaturated. 2. Absorption of moisture by DMSO, reducing solubility.[3] 3. Degradation of the compound. | 1. Gently warm the solution and sonicate to aid dissolution.[] If precipitation persists, consider preparing a fresh, less concentrated stock solution. 2. Use fresh, anhydrous DMSO for preparing stock solutions. Store solutions with a desiccant. 3. Assess the purity of the stock solution using HPLC (see Experimental Protocols section). |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Hydrolysis of the active lactone ring to the inactive carboxylate form in aqueous media.[5] 2. Degradation of the compound due to improper storage or handling. 3. Adsorption to plasticware. | 1. Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Maintain a slightly acidic pH in the final assay medium if the experimental design allows. 2. Verify the storage conditions of both the powder and stock solutions. Avoid repeated freeze-thaw cycles. 3. Consider using low-adhesion microplates or glassware for sensitive assays. |
| Variability in experimental results between batches. | 1. Inconsistent concentration of stock solutions. 2. Degradation of older stock solutions. | 1. Ensure accurate weighing of the compound and precise volume measurements when preparing stock solutions. 2. Always use freshly prepared working solutions. If storing stock solutions, aliquot and use a new vial for each experiment to ensure consistency. Perform a stability check on older stock solutions via HPLC if in doubt. |
| Unexpected peaks in HPLC chromatogram. | 1. Degradation of 10-HCPT-d5. 2. Contamination of the sample or mobile phase. | 1. 10-HCPT is known to degrade under basic, acidic, and oxidative conditions.[7] Review sample preparation and handling procedures to minimize exposure to these conditions. 2. Ensure the purity of solvents and reagents. Run a blank injection to check for system contamination. |
Data Presentation
Table 1: Stability of 10-Hydroxy Camptothecin under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Observation |
| Acid Hydrolysis (1N HCl) | 60°C | 24 hours | Significant degradation observed.[7] |
| Base Hydrolysis (1N NaOH) | 60°C | 24 hours | Major degradation products observed.[7] |
| Oxidative (30% H₂O₂) | 60°C | 24 hours | Significant degradation observed.[7] |
| Thermal | 60°C | 7 days | Stable.[7] |
| Photolytic (UV light) | Ambient | 7 days | Stable.[7] |
Note: This data is for 10-Hydroxy Camptothecin and is expected to be comparable for this compound.
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of 10-HCPT-d5 in solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer
-
High-purity water
-
Inertsil ODS-3V column (250 mm × 4.6 mm, 5 µm) or equivalent C18 column[7]
2. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of phosphate buffer, acetonitrile, and methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: UV, specific wavelength to be determined based on the absorbance maximum of 10-HCPT-d5.
-
Injection Volume: 10-20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of 10-HCPT-d5 in DMSO (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard solution in the mobile phase to a final concentration within the linear range of the assay (e.g., 0.16-0.24 mg/mL).[7]
4. Sample Preparation for Stability Study:
-
Prepare a solution of 10-HCPT-d5 in the desired solvent (e.g., DMSO, cell culture medium) at a known concentration.
-
Store the solution under the conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot of the sample solution.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the assay.
5. Analysis:
-
Inject the standard solution to establish the retention time and peak area of the intact 10-HCPT-d5.
-
Inject the prepared samples from the stability study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
6. Data Analysis:
-
Calculate the percentage of 10-HCPT-d5 remaining at each time point relative to the initial time point (t=0).
-
The stability can be reported as the percentage of the initial concentration remaining over time.
Mandatory Visualizations
References
Validation & Comparative
Validating Experimental Findings for 10-Hydroxy Camptothecin-d5: A Comparison Guide for Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 10-Hydroxy Camptothecin, focusing on the pivotal role of the deuterated internal standard, 10-Hydroxy Camptothecin-d5. The accurate quantification of drug candidates is paramount in drug development, and the choice of internal standard is a critical factor in achieving reliable and reproducible results. This document presents experimental data and detailed protocols to validate the use of this compound as the gold standard for bioanalytical assays.
The Superiority of Deuterated Internal Standards
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated internal standard is widely regarded as the optimal choice for quantitative bioanalysis. These standards, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the analyte of interest. This ensures they co-elute and experience the same ionization effects in the mass spectrometer, effectively mitigating the "matrix effect" – a common source of inaccuracy in complex biological samples.
Alternatives, such as structural analogs, may not perfectly mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This can lead to greater variability and compromised data quality. The use of a deuterated internal standard like this compound is therefore crucial for the robust validation of experimental findings related to 10-Hydroxy Camptothecin.
Comparative Analysis of Bioanalytical Method Performance
The following tables summarize the validation parameters for the quantification of 10-Hydroxy Camptothecin and a closely related analogue, SN-38, using either a non-deuterated or a deuterated internal standard. The data clearly demonstrates the enhanced precision and accuracy afforded by the use of a deuterated internal standard.
Table 1: Bioanalytical Method Validation Data for 10-Hydroxy Camptothecin using a Non-Deuterated Internal Standard (Diphenhydramine hydrochloride)
| Validation Parameter | Low QC (2.5 ng/mL) | Medium QC (100 ng/mL) | High QC (2000 ng/mL) | Acceptance Criteria |
| Intra-day Precision (%RSD) | 9.8% | 7.5% | 6.4% | ≤15% |
| Inter-day Precision (%RSD) | 10.8% | 8.1% | 7.2% | ≤15% |
| Accuracy (% Bias) | 12.1% | 9.5% | -8.3% | ±15% |
| Recovery (%) | 87.2% | 91.5% | 90.3% | Consistent and reproducible |
Data adapted from a UPLC-MS/MS method for 10-Hydroxy Camptothecin in rat plasma.[1]
Table 2: Bioanalytical Method Validation Data for SN-38 (a 10-Hydroxy Camptothecin analog) using a Deuterated Internal Standard (Irinotecan-d10)
| Validation Parameter | LLOQ QC (0.5 ng/mL) | Low QC (1.5 ng/mL) | Medium QC (40 ng/mL) | High QC (80 ng/mL) | Acceptance Criteria |
| Intra-day Precision (%RSD) | 5.7% | 4.8% | 2.4% | 3.1% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | 4.9% | 4.1% | 2.9% | 3.5% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | 1.7% | -0.5% | -0.1% | -0.8% | ±15% (±20% at LLOQ) |
| Recovery (%) | Not explicitly stated, but consistent across QCs | Not explicitly stated | Not explicitly stated | Not explicitly stated | Consistent and reproducible |
Data adapted from a UHPLC-MS/MS method for Irinotecan and its metabolites in human plasma.[2]
The data illustrates a marked improvement in both precision (lower %RSD) and accuracy (lower % Bias) when a deuterated internal standard is employed. This underscores the importance of using this compound for generating high-quality, reliable pharmacokinetic and other quantitative data for 10-Hydroxy Camptothecin.
Signaling Pathway of 10-Hydroxy Camptothecin
10-Hydroxy Camptothecin, like its parent compound Camptothecin, exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, 10-Hydroxy Camptothecin prevents the re-ligation of the DNA strand, leading to single-strand breaks. The collision of the replication fork with these stalled complexes converts them into lethal double-strand breaks, ultimately triggering apoptosis.
Caption: Mechanism of action of 10-Hydroxy Camptothecin.
Experimental Protocols
Bioanalytical Method for the Quantification of 10-Hydroxy Camptothecin using this compound
This protocol outlines a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 10-Hydroxy Camptothecin in human plasma, utilizing this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-3.0 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
10-Hydroxy Camptothecin: Precursor ion > Product ion (To be determined by infusion and optimization)
-
This compound: Precursor ion > Product ion (To be determined by infusion and optimization)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, desolvation gas flow).
3. Method Validation
The method should be validated according to the latest regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry, ICH M10). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, stock solution)
Caption: Experimental workflow for bioanalysis.
References
- 1. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 10-Hydroxy Camptothecin and its Deuterated Analog, 10-Hydroxy Camptothecin-d5
This guide provides a comprehensive comparison between 10-Hydroxy Camptothecin and its deuterated form, 10-Hydroxy Camptothecin-d5, for researchers, scientists, and professionals in drug development. While both compounds share the same core molecular structure, the isotopic labeling of this compound imparts distinct properties that define its primary applications in research and development.
Introduction to 10-Hydroxy Camptothecin
10-Hydroxy Camptothecin is a potent anti-cancer agent and a derivative of camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree.[1][2] It functions as a topoisomerase I inhibitor, an essential enzyme involved in DNA replication and transcription.[1][2][3] By stabilizing the complex between topoisomerase I and DNA, 10-Hydroxy Camptothecin leads to DNA damage in cancer cells, ultimately inducing apoptosis (programmed cell death).[2][4] It has demonstrated significant cytotoxic activity against a variety of cancer cell lines and has been investigated for the treatment of various cancers, including hepatoma, gastric carcinoma, colon cancer, and leukemia.[1]
The Role of Deuterium Labeling: this compound
This compound is a stable isotope-labeled version of 10-Hydroxy Camptothecin where five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. The key advantages of using deuterated compounds like this compound in a research setting include improved stability, enhanced detection sensitivity in mass spectrometry, and the ability to trace metabolic pathways.[][6]
The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of 10-Hydroxy Camptothecin in biological samples.[7]
Comparative Overview
| Feature | 10-Hydroxy Camptothecin | This compound |
| Primary Application | Therapeutic agent, research compound for efficacy and toxicity studies | Internal standard for analytical quantification |
| Mechanism of Action | Topoisomerase I inhibitor, induces cancer cell apoptosis | Same as 10-Hydroxy Camptothecin |
| Key Advantage | Potent anti-tumor activity | Higher mass for clear differentiation in mass spectrometry, co-elution with the analyte |
| Use in Pharmacokinetic Studies | The analyte being measured to determine absorption, distribution, metabolism, and excretion (ADME) | The reference standard for accurate quantification of the analyte |
Mechanism of Action: Topoisomerase I Inhibition
10-Hydroxy Camptothecin exerts its cytotoxic effects by targeting DNA topoisomerase I. The enzyme transiently cleaves a single strand of DNA to relieve torsional stress during replication and transcription.[2] 10-Hydroxy Camptothecin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[2][8] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.[2]
Caption: Mechanism of 10-Hydroxy Camptothecin action.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 10-Hydroxy Camptothecin in a cancer cell line.
Methodology:
-
Cancer cells (e.g., Colo 205) are seeded in 96-well plates and allowed to adhere overnight.[3]
-
A serial dilution of 10-Hydroxy Camptothecin is prepared in the appropriate cell culture medium.
-
The existing medium is replaced with the medium containing varying concentrations of 10-Hydroxy Camptothecin.
-
Cells are incubated for a specified period, typically 72 hours.[3]
-
Cell viability is assessed using a standard method such as the MTT assay.[3]
-
The absorbance is read using a plate reader, and the IC50 value is calculated from the dose-response curve.
Bioanalytical Method for Quantification of 10-Hydroxy Camptothecin in Plasma
Objective: To accurately measure the concentration of 10-Hydroxy Camptothecin in plasma samples using LC-MS with this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (of known concentration).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column with a gradient elution.
-
Detect and quantify the parent and daughter ions for both 10-Hydroxy Camptothecin and this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of 10-Hydroxy Camptothecin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for bioanalytical sample preparation.
Conclusion
10-Hydroxy Camptothecin and this compound are chemically similar but serve distinct and complementary roles in drug development and research. 10-Hydroxy Camptothecin is the active compound of interest for its therapeutic potential against cancer. Its deuterated counterpart, this compound, is an indispensable tool for the accurate and reliable quantification of the parent drug in biological matrices. The use of such stable isotope-labeled internal standards is critical for robust pharmacokinetic and metabolic studies, which are essential for the clinical development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Hydroxycamptothecine? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 10-Hydroxy Camptothecin and Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Hydroxy Camptothecin (10-HCPT), a potent topoisomerase I inhibitor, with other key players in this class of anticancer agents. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs. It is important to note that 10-Hydroxy Camptothecin-d5 is a deuterated analog of 10-HCPT, primarily utilized as an internal standard for analytical and pharmacokinetic studies due to its mass shift, and is not intended for therapeutic use. This guide will therefore focus on the pharmacologically active, non-deuterated 10-HCPT.
Mechanism of Action: Targeting the DNA Relaxation Machinery
Topoisomerase I inhibitors exert their cytotoxic effects by targeting topoisomerase I, an essential nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] These inhibitors stabilize the transient covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks.[3] The collision of the DNA replication machinery with these stalled cleavable complexes results in the conversion of single-strand breaks into lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4]
Quantitative Comparison of In Vitro Potency
The following table summarizes the 50% inhibitory concentration (IC50) values of 10-HCPT and other prominent topoisomerase I inhibitors across various cancer cell lines. This data provides a snapshot of their relative cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 10-Hydroxy Camptothecin | HT-29 | Colon Carcinoma | ~10-20 |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Carcinoma | 8.8[1] |
| Topotecan | HT-29 | Colon Carcinoma | 33[1] |
| Camptothecin | HT-29 | Colon Carcinoma | 10[1] |
| Irinotecan | HT-29 | Colon Carcinoma | >100[1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and exposure time. The data presented here is for comparative purposes and is derived from published literature.
Signaling Pathway and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-validation of 10-Hydroxy Camptothecin-d5 quantification methods
This guide provides a comparative analysis of various analytical methods for the quantification of 10-Hydroxy Camptothecin (10-HCPT), a potent anti-cancer agent and the active metabolite of irinotecan. The use of a deuterated internal standard, 10-Hydroxy Camptothecin-d5, is a common practice to ensure accuracy and precision in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantification assays for this compound.
Methodological Comparison
The quantification of 10-HCPT is predominantly achieved through liquid chromatography coupled with various detection techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
LC-MS/MS and UPLC-MS/MS methods generally provide the highest sensitivity and selectivity, making them ideal for complex biological matrices like plasma and tissue homogenates.[1][2][3] HPLC-UV is a more accessible technique but may lack the sensitivity required for low-level quantification.[4][5][6] HPLC-FLD offers a good balance of sensitivity and accessibility, particularly for fluorescent molecules like 10-HCPT.[7][8][9]
The following tables summarize the performance characteristics of different published methods for the quantification of 10-HCPT.
Performance Data of Quantification Methods
Table 1: LC-MS/MS and UPLC-MS/MS Methods
| Parameter | UPLC-MS/MS[3] | LC-MS/MS[1][2] | LC-MS[10] |
| Linearity Range | 0.5 - 2500 ng/mL | Not explicitly stated, but LODs suggest a similar or wider range. | Not explicitly stated. |
| Limit of Detection (LOD) | Not explicitly stated. | 7.0 ng/mL | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not explicitly stated. | Not explicitly stated. |
| Intra-day Precision (%RSD) | < 9.8% | Not explicitly stated. | Not explicitly stated. |
| Inter-day Precision (%RSD) | < 10.8% | Not explicitly stated. | Not explicitly stated. |
| Accuracy | Within 12.1% | Not explicitly stated. | Not explicitly stated. |
| Recovery | > 87.2% | Not explicitly stated. | Not explicitly stated. |
| Internal Standard | Diphenhydramine hydrochloride | Not explicitly stated, but common for the method. | Not explicitly stated. |
Table 2: HPLC Methods
| Parameter | HPLC-UV (in-tube SPME)[4][5] | HPLC-FLD[9] | HPLC-UV (for SN-38, a derivative)[6] |
| Linearity Range | 10 - 1000 ng/mL | Not explicitly stated. | 2 - 20 µg/mL |
| Limit of Detection (LOD) | 1.79 ng/mL | Not explicitly stated. | 0.026 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated. | 0.1 ng/mL | 0.08 µg/mL |
| Intra-day Precision (%RSD) | Not explicitly stated. | Meets requirements. | Not explicitly stated. |
| Inter-day Precision (%RSD) | Not explicitly stated. | Meets requirements. | Not explicitly stated. |
| Accuracy | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Recovery | Not explicitly stated. | Meets requirements. | Not explicitly stated. |
| Internal Standard | Not explicitly stated. | Camptothecin | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are summaries of the experimental protocols for the compared methods.
UPLC-MS/MS Method for Rat Plasma
-
Sample Preparation: Analytes, including 10-HCPT and the internal standard (Diphenhydramine hydrochloride), were extracted from rat plasma using ethyl acetate-isopropanol (95:5, v/v).[3]
-
Chromatography: Separation was achieved on an ACQUITY UPLC™ BEH C18 column. The mobile phase consisted of a linear gradient of acetonitrile and water (containing 0.1% formic acid).[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) was used. The analytes were monitored in the multiple reaction monitoring (MRM) mode.[3]
LC-MS/MS Method for Camptotheca acuminata Extract
-
Sample Preparation: A matrix solution was prepared using a preparative HPLC system to isolate the analytes from the plant extract.[1]
-
Chromatography: An Agilent Eclipse XDB-C18 column was used for separation. The mobile phase was a mixture of methanol and water (1:1 v/v) containing 0.2% formic acid, with a flow rate of 1.0 mL/min (split to 0.3 mL/min).[1][2] The column temperature was maintained at 25°C.[1]
-
Mass Spectrometry: An ESI source was operated at 300°C. The mass spectrometer was programmed to monitor the precursor ion [M+H]⁺ at m/z 365.3 for 10-HCPT and the product ion at m/z 321.1 in MRM mode.[1]
HPLC-UV Method with in-tube Solid Phase Microextraction (SPME) for Human Plasma
-
Sample Preparation: A biocompatible poly(methacrylic acid-ethylene glycol dimethacrylate) monolithic capillary column was used for direct, on-line extraction of 10-HCPT from human plasma.[4][5]
-
Chromatography: High-performance liquid chromatography was used for separation.
-
Detection: UV detection was employed for quantification.[4][5]
HPLC-FLD Method for Rat Tissues
-
Sample Preparation: Tissue samples were processed to extract 10-HCPT and the internal standard (Camptothecin).
-
Chromatography: A reversed-phase column (250 mm × 4.6 mm) was maintained at 35°C. The mobile phase was composed of acetonitrile and 0.1% triethylamine solution (pH 3.0) (25:75, v/v) at a flow rate of 1.0 mL/min.[9]
-
Detection: A fluorescence detector was used with an excitation wavelength of 382 nm and an emission wavelength of 528 nm.[9]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the cross-validation of two different analytical methods for 10-HCPT quantification.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway (Illustrative)
While not directly related to the quantification method, understanding the mechanism of action of 10-HCPT is relevant for researchers in drug development. 10-HCPT inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.
Caption: Simplified signaling pathway of 10-Hydroxy Camptothecin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of camptothecin and 10-hydroxycamptothecin in human plasma using polymer monolithic in-tube solid phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Simultaneous determination of camptothecin and 10-hydroxycamptothecine in the Camptotheca acuminate, its medicinal preparation and in rat plasma by liquid chromatography with fluorescence detection - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. A simple HPLC method with fluorescence detection for simultaneous determination of 10-methoxycamptothecin and its metabolite 10-hydroxycamptothecin in rat liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis: 10-Hydroxy Camptothecin versus Camptothecin
This guide provides a detailed comparison of the in vitro efficacy of 10-Hydroxy Camptothecin and its parent compound, Camptothecin. Both are potent inhibitors of Topoisomerase I, a critical enzyme in DNA replication and transcription, making them significant candidates for cancer research and drug development.[1][2][][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data. While specific data for 10-Hydroxy Camptothecin-d5 is limited in publicly available literature, the following comparison is based on the well-documented efficacy of 10-Hydroxy Camptothecin, which serves as a strong proxy for its deuterated analogue in in vitro settings. Deuteration is primarily a strategy to improve pharmacokinetic properties in vivo by reducing metabolic breakdown, and is not expected to significantly alter the in vitro mechanism of action or efficacy.
Quantitative Efficacy Comparison
The following tables summarize the in vitro performance of 10-Hydroxy Camptothecin and Camptothecin across key anti-cancer assays.
Table 1: Cytotoxicity (IC50)
| Cell Line | 10-Hydroxy Camptothecin (nM) | Camptothecin (nM) | Fold Difference |
| BT-20 (Breast Carcinoma) | 34.3[6] | >500[6] | >14.6x |
| MDA-MB-231 (Breast Carcinoma) | 7.27[6] | >500[6] | >68.8x |
| K562 (Chronic Myelogenous Leukemia) | Lower IC50 (specific value not provided)[7] | Higher IC50 (specific value not provided)[7] | Not specified |
| HT-29 (Colon Carcinoma) | Lower IC50 (specific value not provided)[7] | Higher IC50 (specific value not provided)[7] | Not specified |
| HepG2 (Hepatocellular Carcinoma) | Lower IC50 (specific value not provided)[7] | Higher IC50 (specific value not provided)[7] | Not specified |
| S180 (Sarcoma) | Lower IC50 (specific value not provided)[7] | Higher IC50 (specific value not provided)[7] | Not specified |
Table 2: Topoisomerase I Inhibition (EC50)
| Assay | 10-Hydroxy Camptothecin (µM) | Camptothecin (µM) | Fold Difference |
| Topoisomerase I-mediated pBR322 DNA Cleavable Complex Formation | 0.35[6] | 18.85[6] | ~53.9x |
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its derivatives exert their cytotoxic effects by inhibiting DNA topoisomerase I.[1][][4][5] This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[][5] Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][][5] This leads to an accumulation of single-strand breaks, which are converted to lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis.[4][5]
References
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. jocpr.com [jocpr.com]
Isotopic Labeling Effects of 10-Hydroxy Camptothecin-d5 in Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling and the Kinetic Isotope Effect
Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (deuteration), is a strategy increasingly employed in drug development to enhance pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can result in reduced metabolic clearance, increased drug exposure, and a more favorable pharmacokinetic profile.
10-Hydroxy Camptothecin is a potent topoisomerase I inhibitor used in cancer research. Its metabolism can influence its efficacy and toxicity. The introduction of five deuterium atoms to create 10-Hydroxy Camptothecin-d5 is expected to modulate its metabolic fate, which can be quantitatively assessed in various assays.
Expected Performance Comparison: 10-Hydroxy Camptothecin vs. This compound
The following table summarizes the anticipated differences in performance between the deuterated and non-deuterated forms of 10-Hydroxy Camptothecin. These are hypothesized effects based on the principles of KIE and would require experimental verification.
| Assay Type | Parameter | Expected Effect of Deuteration (this compound) | Rationale |
| Topoisomerase I Inhibition Assay | IC₅₀ (Inhibitory Concentration 50%) | No significant change expected | The mechanism of topoisomerase I inhibition by camptothecins involves binding to the enzyme-DNA complex, which typically does not involve C-H bond cleavage. Therefore, the intrinsic inhibitory activity should be unaffected by deuteration. |
| Cell-Based Cytotoxicity Assay (e.g., MTT, XTT) | IC₅₀ (Cytotoxicity) | Potentially lower (increased potency) | If the parent compound is more active than its metabolites, a slower metabolism of this compound would lead to a higher intracellular concentration of the active drug for a longer duration, resulting in increased cytotoxicity. |
| In Vitro Metabolic Stability Assay (e.g., Liver Microsomes) | Half-life (t₁/₂) | Increased | Deuteration at sites of metabolic oxidation is expected to slow down the rate of metabolism by cytochrome P450 enzymes, leading to a longer half-life in in vitro systems. |
| Pharmacokinetic (PK) Study (In Vivo) | Area Under the Curve (AUC) | Increased | A lower rate of metabolic clearance in vivo would result in greater overall drug exposure. |
| Clearance (CL) | Decreased | Slower metabolism leads to a reduced rate of elimination from the body. | |
| Half-life (t₁/₂) | Increased | Consistent with reduced clearance, the drug is expected to remain in circulation for a longer period. | |
| Bioanalytical Method (LC-MS/MS) | Mass-to-charge ratio (m/z) | Increased by 5 Da | The molecular weight of this compound is 5 Daltons higher than the non-labeled compound due to the five deuterium atoms. This allows for clear differentiation in mass spectrometry. |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
10-Hydroxy Camptothecin and this compound stock solutions (in DMSO)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture on ice containing the assay buffer, supercoiled DNA, and nuclease-free water.
-
Add varying concentrations of 10-Hydroxy Camptothecin or this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis in TAE or TBE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC₅₀ values.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
10-Hydroxy Camptothecin and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 10-Hydroxy Camptothecin and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
In Vitro Metabolic Stability Assay
This assay evaluates the rate at which a compound is metabolized by liver enzymes.
Materials:
-
Human liver microsomes (or S9 fraction)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
10-Hydroxy Camptothecin and this compound stock solutions
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system in a water bath at 37°C.
-
In a reaction tube, combine the phosphate buffer, liver microsomes, and the test compound (10-Hydroxy Camptothecin or this compound).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of the remaining parent compound versus time and determine the half-life (t₁/₂) from the slope of the linear regression.
Visualizations
Caption: Mechanism of 10-Hydroxy Camptothecin induced apoptosis.
Enhancing Study Reproducibility with 10-Hydroxy Camptothecin-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible scientific findings, particularly in the realm of drug development, the choice of appropriate tools and reagents is paramount. This guide provides a comparative analysis of studies involving 10-Hydroxy Camptothecin and its deuterated analog, 10-Hydroxy Camptothecin-d5. The focus is on how the incorporation of a deuterated internal standard significantly enhances the reproducibility and reliability of analytical data, a cornerstone of robust preclinical and clinical research.
The Role of Deuterated Standards in Bioanalysis
Deuterium-labeled compounds, such as this compound, are invaluable tools in modern bioanalytical techniques, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). Their utility stems from the "isotope effect," where the increased mass of deuterium atoms leads to a stronger chemical bond with carbon. While this modification has minimal impact on the compound's chemical properties, it provides a distinct mass signature that is readily distinguishable by a mass spectrometer.
When used as an internal standard (IS) in a sample, this compound behaves almost identically to the non-deuterated (or "light") 10-Hydroxy Camptothecin during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively normalize for variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the quantification of the target analyte. The use of a stable isotope-labeled internal standard is widely considered the gold standard for quantitative LC-MS/MS assays.
Comparative Analysis of Bioanalytical Method Reproducibility
While direct comparative studies on the in vivo or in vitro reproducibility of this compound versus its non-deuterated counterpart are not available, the impact of using a deuterated internal standard on the reproducibility of analytical methods is well-documented. The following table summarizes typical validation parameters for bioanalytical methods, illustrating the high degree of reproducibility achieved when a stable isotope-labeled internal standard like this compound is employed. These parameters are based on established regulatory guidelines for bioanalytical method validation.
| Validation Parameter | Typical Acceptance Criteria with Deuterated IS | Significance for Reproducibility |
| Precision (CV%) | Intra-day: ≤15% Inter-day: ≤15% | Demonstrates the closeness of repeated measurements under the same and different conditions, respectively. Low CV% indicates high reproducibility. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | Indicates the closeness of the measured value to the true value. High accuracy ensures the data is reliable. |
| Linearity (r²) | ≥0.99 | Shows a proportional relationship between the instrument response and the concentration of the analyte over a defined range. |
| Recovery (%) | Consistent and reproducible across the concentration range | Measures the efficiency of the extraction process. Consistent recovery, normalized by the IS, ensures that variability in sample preparation does not affect the final result. |
| Matrix Effect | Minimized or compensated for by the IS | Assesses the influence of interfering substances in the biological matrix on the ionization of the analyte. The deuterated IS co-elutes and experiences similar matrix effects, thus correcting for them. |
Experimental Protocols
Reproducible quantification of 10-Hydroxy Camptothecin in biological matrices is critical for pharmacokinetic and toxicokinetic studies. Below is a generalized, detailed methodology for a validated LC-MS/MS method utilizing this compound as an internal standard.
Protocol: Quantification of 10-Hydroxy Camptothecin in Plasma using LC-MS/MS with a Deuterated Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
10-Hydroxy Camptothecin: e.g., m/z 365.1 → 321.1
-
This compound: e.g., m/z 370.1 → 326.1
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples.
Visualizing the Mechanism of Action and Workflow
To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Workflow for quantifying 10-Hydroxy Camptothecin.
Caption: Mechanism of action of 10-Hydroxy Camptothecin.
Benchmarking 10-Hydroxy Camptothecin-d5 Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 10-Hydroxy Camptothecin-d5, a deuterated analog of the potent topoisomerase I inhibitor 10-Hydroxy Camptothecin (HCPT), against a selection of established anticancer drugs. The data presented is collated from various preclinical studies to offer a comprehensive overview of its relative efficacy and mechanism of action.
Mechanism of Action: Topoisomerase I Inhibition
10-Hydroxy Camptothecin exerts its anticancer effects by targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, it leads to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, ultimately triggering programmed cell death, or apoptosis.[1][2][3][4] The deuteration in this compound is primarily for use as an internal standard in analytical studies, and its fundamental mechanism of action is expected to be identical to the non-deuterated form.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of a compound. The following table summarizes the IC50 values of 10-Hydroxy Camptothecin and other widely used anticancer agents across various cancer cell lines.
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 10-Hydroxy Camptothecin | K562 (Leukemia) | Stronger cytotoxicity than 10-HCPT | [5] |
| HT-29 (Colon) | Stronger cytotoxicity than 10-HCPT | [5] | |
| HepG2 (Liver) | Comparable to 10-HCPT | [5] | |
| S180 (Sarcoma) | Comparable to 10-HCPT | [5] | |
| HepG2 (Liver) | Not specified, but showed cytotoxicity | [6] | |
| Doxorubicin | MCF-7 (Breast) | Not specified | [7] |
| HepG2 (Liver) | Not specified | [8] | |
| Cisplatin | A549 (Lung) | Not specified | |
| Topotecan | hTERT (immortalized fibroblasts) | 200 - 0.0015 | [9] |
Note: Direct comparative studies of this compound against a wide range of other anticancer drugs within the same experimental setup are limited. The data above is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
In Vivo Efficacy
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the key downstream signaling events following the inhibition of topoisomerase I by 10-Hydroxy Camptothecin, leading to apoptosis.
Caption: Downstream signaling cascade following Topoisomerase I inhibition by 10-Hydroxy Camptothecin.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compounds. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
The colony formation or clonogenic assay assesses the ability of a single cell to grow into a colony.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound and other test compounds
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[10] The medium can be changed every 3-4 days.
-
Staining: When colonies are visible (at least 50 cells), wash the wells with PBS and stain with crystal violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[10][11]
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced therapeutic efficacy of doxorubicin against multidrug-resistant breast cancer with reduced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-delivery of 10-hydroxycamptothecin with doxorubicin conjugated prodrugs for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
A Comparative Guide: 10-Hydroxy Camptothecin vs. 10-Hydroxy Camptothecin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 10-Hydroxy Camptothecin (10-OH CPT) and its deuterated analog, 10-Hydroxy Camptothecin-d5. While direct comparative experimental data between these two specific compounds is not extensively available in peer-reviewed literature, this document outlines the established properties of 10-OH CPT and the theoretical advantages conferred by deuterium substitution. Furthermore, it details the necessary experimental protocols to conduct a comprehensive comparative analysis, providing a framework for researchers in this field.
Introduction to 10-Hydroxy Camptothecin (10-OH CPT)
10-Hydroxy Camptothecin is a naturally occurring quinoline alkaloid derived from the Camptotheca acuminata tree. It is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, 10-OH CPT leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.
The Rationale for Deuteration: this compound
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. The substitution of hydrogen with deuterium at specific metabolically active positions in a drug molecule can significantly alter its pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4]
Potential Advantages of this compound:
-
Enhanced Metabolic Stability: The stronger C-D bond can slow down the rate of metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[3][5] This can lead to a longer half-life and increased exposure of the active drug.
-
Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can potentially lead to higher bioavailability and more consistent plasma concentrations.[4]
-
Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter the metabolic pathway, potentially reducing the formation of toxic byproducts.[4]
Comparative Data Summary
As of the latest literature review, direct, peer-reviewed comparative studies detailing quantitative data on the physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound versus 10-Hydroxy Camptothecin are not available. The following tables are presented as templates for researchers to populate upon conducting the relevant experiments as outlined in the subsequent sections.
Table 1: Physicochemical Properties
| Property | 10-Hydroxy Camptothecin | This compound |
| Molecular Formula | C₂₀H₁₆N₂O₅ | C₂₀H₁₁D₅N₂O₅ |
| Molecular Weight | 364.35 g/mol | 369.38 g/mol |
| Purity (%) | Experimental Data Needed | Experimental Data Needed |
| Solubility | Experimental Data Needed | Experimental Data Needed |
| LogP | Experimental Data Needed | Experimental Data Needed |
Table 2: In Vitro Metabolic Stability
| Parameter | 10-Hydroxy Camptothecin | This compound |
| Half-life (t½) in Human Liver Microsomes (min) | Experimental Data Needed | Experimental Data Needed |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Experimental Data Needed | Experimental Data Needed |
Table 3: Comparative Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | 10-Hydroxy Camptothecin | This compound |
| Half-life (t½) (h) | Experimental Data Needed | Experimental Data Needed |
| AUC (Area Under the Curve) (ng·h/mL) | Experimental Data Needed | Experimental Data Needed |
| Clearance (CL) (mL/h/kg) | Experimental Data Needed | Experimental Data Needed |
| Volume of Distribution (Vd) (L/kg) | Experimental Data Needed | Experimental Data Needed |
Experimental Protocols
To generate the comparative data required, the following experimental protocols are recommended.
Synthesis of 10-Hydroxy Camptothecin
A common method for the synthesis of 10-Hydroxy Camptothecin involves the catalytic hydrogenation of camptothecin using a platinum catalyst in acetic acid, followed by oxidation with lead(IV) acetate.[6] The crude product is then purified by chromatography.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
10-Hydroxy Camptothecin and this compound stock solutions
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with the test compound (10-OH CPT or 10-OH CPT-d5) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[7][8]
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[9][10]
Comparative Pharmacokinetic Study in Rodents
This study will determine how the compounds are absorbed, distributed, metabolized, and excreted in a living organism.
Materials:
-
Male Sprague-Dawley rats
-
10-Hydroxy Camptothecin and this compound formulations for intravenous administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single intravenous dose of either 10-OH CPT or 10-OH CPT-d5 to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the respective compound.[7][11]
-
Perform pharmacokinetic analysis to calculate parameters such as half-life, AUC, clearance, and volume of distribution.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of 10-Hydroxy Camptothecin
Caption: Mechanism of action of 10-Hydroxy Camptothecin.
Experimental Workflow for Comparative Analysis
References
- 1. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 2. 10-Hydroxycamptothecin - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]
- 7. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmro.in [cmro.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative pharmacokinetics of RAD001 (everolimus) in normal and tumor-bearing rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 10-Hydroxy Camptothecin-d5
For Researchers, Scientists, and Drug Development Professionals
Handling 10-Hydroxy Camptothecin-d5, a deuterated analog of a potent cytotoxic agent, necessitates stringent safety protocols to mitigate risks of exposure and ensure proper disposal.[1][2][3] This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and waste management to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Immediate Precautions
10-Hydroxy Camptothecin is classified as a hazardous substance with the following primary risks:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][2]
Immediate precautionary measures include avoiding all direct contact, inhalation of dust or aerosols, and working in a designated controlled area with appropriate engineering controls.[2][3][4]
Personal Protective Equipment (PPE)
The following table outlines the mandatory PPE for handling this compound. It is crucial to wear the specified equipment at all times when handling the compound, from initial preparation to final disposal.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-tested nitrile gloves.[5] The outer glove should be disposed of immediately after handling the compound. The inner glove should be removed after completing the task and before leaving the work area. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown that provides full coverage of the arms and body is required to protect clothing and skin from accidental splashes or spills.[6] |
| Respiratory Protection | Respirator or N95 Mask | A respirator or N95 mask should be used, especially when handling the solid powder form, to prevent inhalation of airborne particles.[6][7] |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical safety goggles or a full-face shield to protect the eyes from splashes.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram illustrates the key steps for handling this compound in a laboratory setting.
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of all materials that come into contact with this compound are mandatory to prevent environmental contamination and accidental exposure.[8]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled "Cytotoxic Waste" Bag | Includes contaminated gloves, gowns, bench paper, and plasticware. Place in a designated, leak-proof bag.[9] |
| Sharps | Labeled "Chemotherapy Sharps Container" | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant container.[9] |
| Liquid Waste | Labeled "Cytotoxic Liquid Waste" Container | Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed container. Do not dispose of down the drain.[9] |
| Bulk/Unused Compound | Original or Sealed Container within a "Cytotoxic Waste" Bag | Unused or expired solid compound should be disposed of as hazardous chemical waste according to institutional guidelines.[9] |
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination.[6] Personnel should don full PPE before cleaning up the spill using absorbent materials from a designated cytotoxic spill kit.[6] All contaminated cleaning materials must be disposed of as cytotoxic waste.[6] The spill area should be thoroughly decontaminated with an appropriate cleaning agent.[6]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent cytotoxic agent this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. ipservices.care [ipservices.care]
- 7. england.nhs.uk [england.nhs.uk]
- 8. benchchem.com [benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
